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Core Science & Biosynthesis

Foundational

Mechanism of Action of (5-Chloropyrazin-2-yl)methanesulfonamide In Vitro: A Technical Whitepaper

Executive Summary (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly versatile, bifunctional small molecule utilized extensively in early-stage drug discovery. From a mechanistic standpoint, it oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly versatile, bifunctional small molecule utilized extensively in early-stage drug discovery. From a mechanistic standpoint, it operates primarily as a Carbonic Anhydrase Inhibitor (CAI) due to the presence of a primary sulfonamide moiety[1]. Concurrently, the 5-chloropyrazine ring serves as a highly reactive electrophilic handle, making it a critical synthetic intermediate for structure-based drug design (SBDD) via nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling.

This whitepaper details the in vitro mechanism of action, structural rationale, and the self-validating experimental workflows required to characterize this compound's interaction with metalloenzyme targets.

Molecular Architecture & Target Engagement

To understand the causality behind the compound's in vitro behavior, we must deconstruct its molecular architecture into three functional zones:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) is the classical pharmacophore for inhibiting Carbonic Anhydrases (CAs)[2]. At physiological pH, this group undergoes deprotonation to form a sulfonamide anion, which acts as a potent nucleophile to coordinate the catalytic zinc ion ( Zn2+ ) in the enzyme's active site.

  • The Methylene Linker ( −CH2​− ): Unlike direct arylsulfonamides (e.g., benzenesulfonamide), the methanesulfonamide linker introduces a degree of conformational flexibility. This allows the heteroaromatic tail to dynamically orient itself to maximize van der Waals interactions with the hydrophobic and hydrophilic halves of the CA active site, often resulting in altered isoform selectivity profiles.

  • The 5-Chloropyrazine Tail: The pyrazine ring engages in π−π stacking with active site residues (e.g., His94, His96). The 5-chloro substituent is strongly electron-withdrawing, which not only modulates the basicity of the pyrazine nitrogens but also provides a reactive site for synthesizing elongated "tail-approach" inhibitors designed to target the outer rim of specific CA isoforms (such as the tumor-associated hCA IX and XII)[3].

Mechanism of Action: Metalloenzyme Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide:

CO2​+H2​O⇌HCO3−​+H+

The catalytic mechanism relies on a zinc-bound hydroxide ion ( Zn2+−OH− ) that executes a nucleophilic attack on CO2​ [4]. (5-Chloropyrazin-2-yl)methanesulfonamide disrupts this process through competitive inhibition at the metal center.

Upon entering the deep, conical active site cleft of the enzyme, the sulfonamide group deprotonates. The resulting nitrogen anion coordinates directly to the Zn2+ ion in a tetrahedral geometry, physically displacing the catalytic water molecule/hydroxide ion[1]. The oxygen atoms of the sulfonamide group further stabilize this conformation by forming critical hydrogen bonds with the backbone amide of Thr199, effectively locking the enzyme in a catalytically inactive state[3].

Mechanism A Compound 1690518-12-7 (Primary Sulfonamide) B Deprotonation (pH ~7.4) Formation of Sulfonamide Anion A->B pKa Dependent C Active Site Entry Hydrophilic/Hydrophobic Alignment B->C Diffusion D Zn2+ Coordination Displacement of Catalytic Water C->D Zinc-Binding E Enzyme Inhibition Blockade of CO2 Hydration D->E Catalytic Arrest

Stepwise mechanism of metalloenzyme inhibition by the primary sulfonamide pharmacophore.

In Vitro Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of (5-Chloropyrazin-2-yl)methanesulfonamide requires self-validating assay systems. Standard end-point assays are insufficient due to the extreme catalytic turnover rate of CAs ( kcat​≈106 s−1 ).

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

This protocol measures the inhibition constant ( Ki​ ) by tracking the real-time generation of protons during CO2​ hydration.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in the assay buffer (20 mM HEPES, pH 7.4, 20 mM Na2​SO4​ to maintain ionic strength). Critical Step: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme solution. Phenol Red acts as a real-time pH sensor, changing absorbance at 558 nm as protons are generated.

  • Stopped-Flow Mixing: Rapidly mix the enzyme-inhibitor-indicator solution with a saturated CO2​ solution (substrate) using a stopped-flow photometer (e.g., Applied Photophysics SX20).

  • Data Acquisition & Self-Validation: Record the initial velocity of the absorbance decay. Run a parallel positive control using a known standard (e.g., Acetazolamide) to validate the dynamic range of the assay.

  • Kinetic Analysis: Calculate Ki​ values using the Cheng-Prusoff equation, plotting fractional activity against inhibitor concentration.

Protocol 2: X-Ray Crystallography (Binding Pose Elucidation)

To validate the structural hypothesis of the methylene linker's flexibility, crystallographic evidence is required[3].

  • Protein Crystallization: Grow apo-crystals of the target hCA isoform (e.g., hCA II) using the hanging-drop vapor diffusion method in a precipitant solution (e.g., 1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).

  • Ligand Soaking: Transfer the apo-crystals into a soaking drop containing 1-5 mM of (5-Chloropyrazin-2-yl)methanesulfonamide and 5% DMSO for 24-48 hours.

  • Cryoprotection & Diffraction: Flash-cool the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure via molecular replacement to confirm the Zn2+ coordination and the orientation of the 5-chloropyrazine ring.

Workflow Step1 1. Compound Preparation DMSO Stock & Serial Dilution Step2 2. Stopped-Flow Kinetics CO2 Hydration Assay Step1->Step2 Step3 3. Ki Determination Cheng-Prusoff Analysis Step2->Step3 Step4 4. X-Ray Crystallography Enzyme Co-crystallization Step3->Step4 Select High-Affinity Isoforms Step5 5. Structure-Based Design SNAr at 5-Chloro Position Step4->Step5 3D Binding Pose Elucidation

In vitro experimental workflow for validating CA inhibitors and guiding lead optimization.

Quantitative Data: Representative Isoform Selectivity

The clinical utility of sulfonamide-based CAIs depends heavily on their isoform selectivity. Off-target inhibition of ubiquitous cytosolic isoforms (hCA I and II) often leads to side effects, whereas targeting transmembrane isoforms (hCA IX and XII) is a major strategy in oncology[3].

The table below summarizes the representative in vitro inhibition profiles ( Ki​ ) for the heteroaryl-methanesulfonamide structural class, demonstrating the baseline activity before further derivatization at the 5-chloro position.

Target IsoformCellular LocalizationRepresentative Ki​ Range (nM)Clinical Relevance / Pathology
hCA I Cytosolic (Erythrocytes)250 – 800Off-target (Associated with retinal/GI side effects)
hCA II Cytosolic (Ubiquitous)10 – 60Glaucoma, Edema, Epilepsy
hCA IX Transmembrane5 – 25Solid Tumors (Hypoxia survival marker)
hCA XII Transmembrane5 – 30Glaucoma, Certain Cancers

Data Note: Values represent typical kinetic ranges for flexible heteroaryl-methanesulfonamides derived via stopped-flow CO2​ hydration assays.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI, 2023. Available at:[Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing, 2025. Available at:[Link]

  • Carbonic Anhydrase Inhibitors from Marine Natural Products. PMC / Marine Drugs, 2022. Available at:[Link]

  • Carbonic anhydrase inhibitors in the treatment and prophylaxis of obesity. Expert Opinion on Therapeutic Patents, Supuran C.T. Available at:[Link]

Sources

Exploratory

Technical Blueprint: (5-Chloropyrazin-2-yl)methanesulfonamide in Advanced Drug Discovery

Executive Summary (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly functionalized, low-molecular-weight heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly functionalized, low-molecular-weight heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring a reactive chloropyrazine core coupled with a methanesulfonamide moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, antimicrobial agents, and novel CNS-active therapeutics. This whitepaper provides a rigorous physicochemical profile, focusing on its molecular weight and exact mass, and details validated analytical and synthetic workflows for its seamless integration into drug discovery pipelines.

Physicochemical Profiling & Mass Spectrometry Fundamentals

In pharmaceutical development, distinguishing between average molecular weight and monoisotopic exact mass is not merely pedantic; it dictates the transition from bench-scale stoichiometry to high-resolution structural verification.

Quantitative Mass Parameters

Table 1 summarizes the critical mass parameters required for both synthetic planning and analytical confirmation.

ParameterValueAnalytical & Synthetic Causality
Chemical Formula C5H6ClN3O2S[1]Defines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 4).
Average Molecular Weight 207.64 g/mol [2]Derived from natural isotopic abundances. Used strictly for bulk stoichiometric calculations (e.g., weighing reagents for scale-up).
Monoisotopic Exact Mass 206.9869 Da[3]Calculated using the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N, 16 O, 32 S). The primary target for High-Resolution Mass Spectrometry (HRMS)[4].
Calculated [M+H] + 207.9942 m/zThe expected protonated adduct in positive Electrospray Ionization (ESI+).
Isotopic Signature ~3:1 ratio (M : M+2)The 35 Cl / 37 Cl natural abundance creates a diagnostic doublet (207.9942 and 209.9912 m/z), serving as an internal validation of the intact chloro-group.

Analytical Workflows: Exact Mass Verification

To confirm the identity and purity of (5-Chloropyrazin-2-yl)methanesulfonamide, a self-validating LC-HRMS protocol is required. Relying solely on low-resolution MS can lead to false positives due to isobaric interferences.

Step-by-Step LC-HRMS Protocol

Objective: Unambiguous identification of the 207.9942 m/z precursor ion and its isotopic envelope to confirm the molecular formula[4].

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, heavily driving the equilibrium toward the protonated [M+H] + state, thereby maximizing ESI+ signal intensity.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

    • Causality: The C18 stationary phase retains the moderately polar pyrazine-sulfonamide, separating it from highly polar matrix salts that cause ion suppression in the ESI source.

  • Ionization & MS Acquisition:

    • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolution to 60,000 at m/z 200.

    • Causality: Ultra-high resolution is mandatory to achieve mass accuracy within 5 ppm, ensuring the detected peak is precisely 207.9942 m/z (C5H7ClN3O2S + ) and not an isobaric impurity.

  • Data Processing & Validation:

    • Action: Extract the ion chromatogram (EIC) for 207.9942 ± 5 ppm. Validate the presence of the 37 Cl isotope peak at 209.9912 m/z at approximately 32% relative abundance.

LCHRMS A Sample Prep (1 µg/mL in MeCN/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI(+) Ionization (Protonation) B->C D HRMS Analysis (Orbitrap/TOF) C->D E Data Processing (m/z 207.9942 [M+H]+) D->E

Caption: LC-HRMS Analytical Workflow for Exact Mass Verification.

Synthetic Utility & Mechanistic Logic

The value of (5-Chloropyrazin-2-yl)methanesulfonamide lies in its dual-reactivity profile. The molecule acts as a highly programmable scaffold for late-stage functionalization.

The Pyrazine Core & SNAr Reactivity

The pyrazine ring is heavily electron-deficient due to the two electronegative nitrogen atoms. This electronic depletion highly activates the C-5 position (bearing the chlorine atom) toward Nucleophilic Aromatic Substitution (SNAr).

  • Mechanistic Causality: When reacted with primary or secondary amines under mild basic conditions (e.g., DIPEA in DMF at 80°C), the amine attacks the C-5 carbon. The resulting Meisenheimer complex is stabilized by the pyrazine nitrogens, leading to rapid expulsion of the chloride leaving group.

The Methanesulfonamide Bioisostere

The methanesulfonamide group (-CH2-NH-SO2-CH3) is frequently employed as a bioisostere for carboxylic acids or amides.

  • Mechanistic Causality: It provides a predictable hydrogen-bond donor/acceptor geometry while resisting the rapid metabolic hydrolysis that typically degrades standard amides. Furthermore, the acidic N-H proton can be selectively alkylated using alkyl halides and potassium carbonate, allowing for rapid generation of structural diversity without interfering with the pyrazine core.

Synthesis Core (5-Chloropyrazin-2-yl)methanesulfonamide (MW: 207.64 g/mol) SNAr Nucleophilic Aromatic Substitution (Displacement of C-5 Cl) Core->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->CrossCoupling Alkylation Sulfonamide N-Alkylation (Base + R-X) Core->Alkylation Drug Targeted Drug Candidates (Kinase Inhibitors, Antimicrobials) SNAr->Drug CrossCoupling->Drug Alkylation->Drug

Caption: Synthetic derivatization pathways for (5-Chloropyrazin-2-yl)methanesulfonamide.

Conclusion

(5-Chloropyrazin-2-yl)methanesulfonamide is a meticulously balanced intermediate. Understanding the distinction between its bulk molecular weight (207.64 g/mol )[5] and its exact monoisotopic mass (206.9869 Da)[3] is the foundation of rigorous quality control. By leveraging its activated SNAr profile and bioisosteric sulfonamide properties, medicinal chemists can rapidly construct highly optimized, metabolically stable therapeutic libraries.

References

  • AiFChem. "(5-Chloropyrazin-2-yl)methanesulfonamide - CAS: 1690518-12-7." ChemBuyersGuide. URL:[Link]

  • ChemSrc. "1690518-12-7_(5-Chloropyrazin-2-yl)methanesulfonamide." ChemSrc. URL: [Link]

  • PubChemLite. "C5H6ClN3O2S - Monoisotopic Mass and Annotations." University of Luxembourg. URL: [Link]

Sources

Foundational

Preliminary Biological Investigation of (5-Chloropyrazin-2-yl)methanesulfonamide: Synthesis, Characterization, and Anticancer Evaluation

An In-depth Technical Guide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of the n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound, (5-Chloropyrazin-2-yl)methanesulfonamide. Given the absence of existing literature on this specific molecule, this document outlines a robust and logical pathway for its de novo synthesis, leveraging established chemical transformations. The core structure, combining a 5-chloropyrazin moiety with a methanesulfonamide group, suggests a strong potential for biological activity, particularly in the realm of oncology. Both of these structural motifs are prevalent in a variety of clinically significant agents, including kinase inhibitors and other targeted therapeutics.[1][2][3] Consequently, this guide details a hypothesized mechanism of action centered on anticancer properties and provides detailed, field-proven protocols for its evaluation. These include in vitro cytotoxicity and proliferation assays against relevant cancer cell lines, as well as a foundational in vivo xenograft model to assess preliminary efficacy and tolerability. This document is intended to serve as a complete roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: Rationale and Scientific Context

The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[4] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a key component in numerous biologically active compounds.[3] The introduction of a chlorine atom, as in the 5-chloropyrazin-2-yl moiety, can significantly modulate the electronic properties of the ring system and provide a vector for further chemical modification or specific interactions with biological targets.[2] Indeed, chloropyrazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antitubercular, and cytotoxic effects.[2][5][6]

Complementing this is the methanesulfonamide functional group (-NHSO₂CH₃), a versatile and highly valuable moiety in drug design.[1][7] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a frequent component of enzyme inhibitors.[1] Notably, the sulfonamide group is a key pharmacophore in many approved drugs, from antibacterial agents to targeted cancer therapies like kinase and cyclooxygenase-2 (COX-2) inhibitors.[1]

The novel compound, (5-Chloropyrazin-2-yl)methanesulfonamide, represents a logical hybridization of these two pharmacologically relevant motifs. The working hypothesis is that the chloropyrazine core will serve as a scaffold for binding to a target protein, while the methanesulfonamide tail can engage in critical hydrogen bonding interactions, potentially conferring potent and selective inhibitory activity. This guide, therefore, focuses on the preliminary evaluation of this compound as a potential anticancer agent.

Synthesis and Characterization

The synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide is proposed via a two-step sequence, commencing with the preparation of the key amine intermediate, (5-chloropyrazin-2-yl)methanamine, followed by sulfonylation.

Proposed Synthetic Pathway

The proposed synthesis begins with the reduction of a nitrile to a primary amine, a standard and high-yielding transformation. The resulting amine is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base to yield the target sulfonamide.

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Sulfonylation 2-Chloro-5-cyanopyrazine 2-Chloro-5-cyanopyrazine (5-Chloropyrazin-2-yl)methanamine (5-Chloropyrazin-2-yl)methanamine 2-Chloro-5-cyanopyrazine->(5-Chloropyrazin-2-yl)methanamine H2, Raney Ni Acetic Acid H2, Raney Ni H2, Raney Ni Amine_Intermediate (5-Chloropyrazin-2-yl)methanamine Target_Compound (5-Chloropyrazin-2-yl)methanesulfonamide Amine_Intermediate->Target_Compound Triethylamine, DCM 0°C to RT Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Target_Compound G Receptor Receptor Tyrosine Kinase (RTK) P1 P Receptor->P1 P2 P Receptor->P2 Our_Compound (5-Chloropyrazin-2-yl)methanesulfonamide Our_Compound->Receptor Inhibition RAS RAS P2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription G cluster_assays In Vitro Assays Cell_Culture Culture Cancer Cell Lines (e.g., HCT116, A549, MCF-7) Plating Seed Cells in 96-well Plates Cell_Culture->Plating Treatment Add Compound at Various Concentrations (Dose-Response) Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay MTT Assay for Cytotoxicity Incubation->MTT_Assay BrdU_Assay BrdU Assay for Proliferation Incubation->BrdU_Assay Caspase_Assay Caspase-Glo for Apoptosis Incubation->Caspase_Assay Data_Analysis Calculate IC50 Values and Analyze Results MTT_Assay->Data_Analysis BrdU_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Sources

Exploratory

Toxicity and safety profile of (5-Chloropyrazin-2-yl)methanesulfonamide

An In-Depth Technical Guide to the Toxicity and Safety Profile of (5-Chloropyrazin-2-yl)methanesulfonamide Disclaimer: This document provides a comprehensive framework for evaluating the toxicity and safety profile of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of (5-Chloropyrazin-2-yl)methanesulfonamide

Disclaimer: This document provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity (5-Chloropyrazin-2-yl)methanesulfonamide. As of the latest update, detailed preclinical and clinical toxicology data for this specific compound are not extensively available in the public domain. Therefore, this guide is structured as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the necessary studies, the rationale behind them, and established protocols based on regulatory guidelines and data from structurally related compounds.

Introduction: Profiling a Novel Pyrazine Derivative

(5-Chloropyrazin-2-yl)methanesulfonamide is a chemical entity featuring a chloropyrazine core linked to a methanesulfonamide group. The pyrazine ring is a component of various biologically active molecules, and sulfonamides are a well-established class of compounds with diverse therapeutic applications.[1][2] The combination of these moieties necessitates a thorough and systematic toxicological evaluation to characterize its safety profile before any potential clinical application. The assessment of a new drug candidate's toxicity is a critical component of the drug development process, designed to predict its safety profile and is a primary cause of attrition in the pharmaceutical industry.[3]

This guide provides a roadmap for the nonclinical safety studies required to understand the potential risks associated with (5-Chloropyrazin-2-yl)methanesulfonamide. We will delve into the core battery of toxicological assessments, from acute toxicity to chronic studies, and discuss the underlying principles and methodologies that ensure scientific integrity and regulatory compliance. The primary goals of this preclinical safety evaluation are to identify an initial safe dose for human trials, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring.[4]

Chemical Identity and Properties

A clear understanding of the compound's physical and chemical properties is the foundation of any toxicological assessment.

PropertyValueSource
Molecular Formula C5H6ClN3O2SInferred from structure
Appearance Off-white to light yellow solid (Predicted)[5]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[5]

The synthesis of the parent alcohol, (5-chloropyrazin-2-yl)methanol, and its subsequent conversion to the methanesulfonate ester is documented.[5] This synthetic route provides a basis for producing the material needed for toxicological studies.

Pharmacokinetics and Metabolism (ADME): A Predictive Outlook

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for interpreting toxicology data.[6][7] These studies help determine the exposure of the parent compound and its metabolites in various tissues, which is essential for linking dose levels to toxic effects. For a novel sulfonamide, particular attention should be paid to metabolic pathways, as metabolites can sometimes be responsible for toxicity.[8][9]

Proposed In Vitro ADME Assessment Workflow

The initial ADME assessment should be conducted using a battery of in vitro assays to predict human pharmacokinetics and guide the design of in vivo studies. The integration of these disciplines is fundamental to ensuring the safe development and evaluation of therapeutic agents.[10]

ADME_Workflow substance (5-Chloropyrazin-2-yl)methanesulfonamide solubility Aqueous Solubility (Kinetic & Thermodynamic) substance->solubility Absorption permeability Cell Permeability (e.g., Caco-2, PAMPA) substance->permeability Absorption protein_binding Plasma Protein Binding (Equilibrium Dialysis) substance->protein_binding Distribution metabolism Metabolic Stability (Microsomes, Hepatocytes) substance->metabolism Metabolism transporter Transporter Interaction (e.g., P-gp, BCRP) substance->transporter Distribution/ Excretion pk_prediction In Vivo PK Prediction (Modeling & Simulation) solubility->pk_prediction permeability->pk_prediction protein_binding->pk_prediction cyp_id CYP Reaction Phenotyping (Recombinant CYPs) metabolism->cyp_id cyp_inhibition CYP Inhibition (e.g., CYP3A4, 2D6) metabolism->cyp_inhibition metabolism->pk_prediction cyp_id->pk_prediction cyp_inhibition->pk_prediction transporter->pk_prediction

Caption: Conceptual workflow for in vitro ADME profiling.

Anticipated Metabolic Pathways

For (5-Chloropyrazin-2-yl)methanesulfonamide, potential metabolic pathways could include:

  • Hydroxylation: Oxidation of the pyrazine ring or other positions, primarily mediated by Cytochrome P450 (CYP) enzymes.[7]

  • Dechlorination: Removal of the chlorine atom, which could lead to reactive intermediates.

  • N-dealkylation or modification of the sulfonamide group.

Identifying these pathways is critical, as different metabolites may have unique toxicity profiles.[9]

Core Preclinical Toxicology Assessment

A standard battery of toxicology studies is required by regulatory agencies like the U.S. Food and Drug Administration (FDA) to support clinical trials.[10][11] These studies are conducted under Good Laboratory Practice (GLP) to ensure data quality and integrity.[6]

Acute Toxicity

The goal of acute toxicity testing is to determine the potential adverse effects of a single high dose of the substance. While the classic LD50 (the dose at which 50% of test animals die) is a traditional measure, modern approaches focus on identifying target organs and establishing a dose range for subsequent studies.[10] Based on related compounds, one might anticipate potential for skin, eye, and respiratory irritation.[12]

Protocol Example: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Objective: To determine the acute oral toxicity and estimate a starting dose for repeat-dose studies.

  • Species: Rat (typically female, as they are often slightly more sensitive).

  • Procedure: a. A single animal is dosed at a starting level just below the best preliminary estimate of the LD50. b. The animal is observed for signs of toxicity and mortality for up to 14 days. c. If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If it dies, the next animal is dosed at a lower level. d. This process is continued one animal at a time until stopping criteria are met.

  • Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Endpoint: The test provides an estimate of the LD50 and information on the signs of toxicity.

Repeated-Dose Toxicity

These studies are essential for evaluating the effects of sustained exposure. The duration of these studies depends on the intended duration of the clinical trials they are meant to support.[4]

Study DurationTypical SpeciesPurpose
2-4 Weeks Rodent (Rat) & Non-rodent (Dog)Supports initial Phase I/II clinical trials up to 2 weeks.[4]
3 Months Rodent & Non-rodentSupports longer Phase II/III trials.
6-9 Months Rodent & Non-rodentSupports chronic use applications.

Key endpoints in these studies include:

  • Clinical observations and body weight changes.

  • Hematology and clinical chemistry.

  • Urinalysis.

  • Gross pathology at necropsy.

  • Organ weights.

  • Histopathological examination of tissues.

The primary goal is to identify a No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which no adverse effects are observed.[10] This is a critical value used for calculating safe starting doses in humans.

Genotoxicity

A standard battery of tests is used to assess the potential for the compound to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): Tests for the ability to cause gene mutations in bacteria.

  • In Vitro Mammalian Cell Assay: Typically a chromosome aberration test or mouse lymphoma assay to detect clastogenic or mutagenic effects in mammalian cells.

  • In Vivo Genotoxicity Assay: An assay in a rodent (e.g., micronucleus test in bone marrow) to assess genotoxic potential in a whole animal system.

Genotoxicity_Workflow start Genotoxicity Assessment ames Ames Test (Bacterial Mutation) start->ames in_vitro_mammalian In Vitro Mammalian Assay (e.g., Chromosome Aberration) start->in_vitro_mammalian in_vivo In Vivo Assay (e.g., Micronucleus Test) ames->in_vivo If positive result Weight of Evidence Genotoxic Potential ames->result in_vitro_mammalian->in_vivo If positive in_vitro_mammalian->result in_vivo->result

Caption: Standard workflow for genotoxicity testing.

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital organ systems, particularly the cardiovascular, central nervous, and respiratory systems.[6] These are typically conducted before first-in-human studies.

  • Cardiovascular: hERG assay (to assess potential for QT prolongation) and in vivo cardiovascular monitoring in a non-rodent species (e.g., dog).

  • Central Nervous System (CNS): A functional observational battery (FOB) in rats.

  • Respiratory: Evaluation of respiratory rate and function in rats.

Mechanistic Toxicology and Risk Assessment

If toxicity is observed in any of the core studies, further mechanistic studies are warranted to understand the underlying biological processes. This could involve investigating enzyme inhibition, receptor binding, or the formation of reactive metabolites.[9]

The culmination of the preclinical toxicology program is a comprehensive risk assessment. This involves integrating all available data—pharmacokinetics, acute and chronic toxicity, genotoxicity, and safety pharmacology—to establish a safety margin for human exposure. The NOAEL from the most relevant animal study is used to calculate the Maximum Recommended Starting Dose (MRSD) for Phase I clinical trials.

Conclusion

While specific toxicity data for (5-Chloropyrazin-2-yl)methanesulfonamide is not yet in the public domain, a clear and well-trodden regulatory path exists for its comprehensive safety evaluation. The framework presented in this guide, which includes a systematic assessment of ADME, acute and repeated-dose toxicity, genotoxicity, and safety pharmacology, provides the necessary structure for any research or development program. By adhering to these established principles and methodologies, researchers can thoroughly characterize the safety profile of this novel compound, enabling informed decisions about its potential for further development.

References

  • Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC. [Link]

  • Preclinical Toxicology of New Drugs - DTIC. [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. [Link]

  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... - ResearchGate. [Link]

  • Drug Safety Through a Toxicological Lens: Mechanisms, Assessment Strategies and Clinical Relevance - Walsh Medical Media. [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]

  • (5-Chloropyrazin-2-yl)methanol | C5H5ClN2O | CID 23462054 - PubChem. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing). [Link]

  • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed. [Link]

  • Pharmacokinetics and Drug Interactions - ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of (5-Chloropyrazin-2-yl)methanesulfonamide

Abstract (5-Chloropyrazin-2-yl)methanesulfonamide is a novel molecular entity featuring a confluence of two critical pharmacophores: the electron-deficient 5-chloropyrazine ring and the versatile methanesulfonamide group...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(5-Chloropyrazin-2-yl)methanesulfonamide is a novel molecular entity featuring a confluence of two critical pharmacophores: the electron-deficient 5-chloropyrazine ring and the versatile methanesulfonamide group. Direct experimental data on this specific compound is not yet prevalent in public-domain literature. This guide, therefore, presents a comprehensive analysis based on first principles and data from analogous structures to predict its electronic and steric landscape. We deconstruct the molecule into its core components to forecast its reactivity, intermolecular interaction potential, and three-dimensional profile. Furthermore, this document outlines a self-validating workflow for the empirical characterization of this and similar novel compounds, providing researchers and drug development professionals with a robust framework for investigation.

Introduction: The Strategic Combination of Pyrazine and Sulfonamide Scaffolds

The deliberate fusion of specific chemical scaffolds is a cornerstone of modern medicinal chemistry. Pyrazine derivatives are a vital class of heterocycles, prized for their metabolic stability and their role as bioisosteres for other aromatic systems.[1] The inherent electron-deficient nature of the pyrazine ring, caused by the presence of two nitrogen atoms, makes it a unique platform for molecular design and a key component in numerous approved drugs.[2]

Complementing this is the sulfonamide functional group, a pharmacophore of historical and ongoing significance.[3] Beyond their classical role in antibacterial agents, sulfonamides are integral to drugs targeting a wide array of biological targets, including carbonic anhydrases, proteases, and kinases. Their utility stems from their ability to act as potent hydrogen bond donors and acceptors, their chemical stability, and their predictable geometry.[4][5]

The title compound, (5-Chloropyrazin-2-yl)methanesulfonamide, thus represents a strategic convergence of these two motifs. This guide will elucidate the anticipated properties arising from this combination, providing a foundational understanding for its potential application in drug discovery programs.

Molecular Structure and Predicted Electronic Landscape

The electronic character of a molecule dictates its reactivity and its capacity for non-covalent interactions, which are fundamental to molecular recognition and biological activity.

The 5-Chloropyrazine Moiety: An Electron-Poor Aromatic System

The pyrazine ring is an aromatic diazine that is inherently electron-deficient due to the inductive effect of the two electronegative nitrogen atoms.[2] This effect is further intensified by the presence of a chlorine atom at the 5-position. Chlorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In halogenated aromatic systems, the inductive effect typically dominates, further reducing the electron density of the pyrazine ring.

This pronounced electron deficiency has several key consequences:

  • Reduced Susceptibility to Electrophilic Attack: The ring is deactivated towards electrophilic aromatic substitution.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is expected to be susceptible to displacement by nucleophiles, a common strategy for further functionalization.[6]

  • π-Stacking Interactions: The electron-poor nature of the ring makes it an excellent partner for π-stacking interactions with electron-rich aromatic systems (e.g., tryptophan, tyrosine residues in a protein active site).

The Methanesulfonamide Group: A Versatile Interaction Hub

The methanesulfonamide group (-CH₂SO₂NH₂) contributes significantly to the molecule's electronic profile. The sulfonyl group (SO₂) is powerfully electron-withdrawing, primarily through an inductive effect. This has two major impacts:

  • Acidity of the N-H Proton: The strong -I effect of the adjacent SO₂ group significantly increases the acidity of the sulfonamide proton (N-H) compared to a simple amine. The pKa of methanesulfonamide itself is approximately 10.9, making it a competent hydrogen bond donor.[7] Upon deprotonation, the resulting anion is stabilized by resonance across the S-O bonds, making it a good nucleophile or metal-coordinating group.[5]

  • Hydrogen Bonding Capability: The sulfonamide moiety is a classic hydrogen bonding cassette. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H proton is a strong hydrogen bond donor.

Integrated Electronic Profile

The combination of these two groups creates a molecule with a highly polarized electronic landscape. The chloropyrazine ring acts as a large, electron-deficient platform, while the methanesulfonamide group provides a localized hub for potent, directional hydrogen bonding and potential metal coordination.

Caption: Predicted electronic features of (5-Chloropyrazin-2-yl)methanesulfonamide.

Steric Properties and Conformational Flexibility

Steric effects, which arise from the spatial arrangement of atoms, are critical determinants of molecular shape and can govern a molecule's ability to fit within a biological binding site.[8]

The Planar Chloropyrazine Core

The 5-chloropyrazine ring provides a rigid, planar core. This planarity can be advantageous for maximizing surface area contact with flat regions of a protein, such as in π-stacking interactions. The chlorine atom adds minimal bulk but plays a significant electronic role.

The Conformationally Mobile Methanesulfonamide Linker

The key to the molecule's overall shape lies in the bonds connecting the ring to the sulfonamide group: the Py-CH₂ bond and the CH₂-S bond. Rotation around these single bonds allows the methanesulfonamide group to adopt various conformations relative to the pyrazine ring.

  • Torsional Angles: The dihedral angles (torsion angles) around these bonds will determine the overall 3D geometry. Steric hindrance between the sulfonamide oxygens and the hydrogen atoms on the pyrazine ring will likely favor certain staggered conformations.[8]

  • Impact on Binding: This conformational flexibility can be a double-edged sword. While it allows the molecule to adapt to the shape of a binding pocket, a high degree of flexibility can come with an entropic penalty upon binding. Understanding the preferred low-energy conformations is crucial for rational drug design.

Table 1: Summary of Predicted Physicochemical Properties

Property Predicted Characteristic Rationale & Significance
Electronic Nature Highly polarized; electron-deficient ring with a polar side chain. Influences solubility, reactivity, and potential for dipole-dipole and π-stacking interactions.
Hydrogen Bonding Strong H-bond donor (N-H) and two H-bond acceptors (S=O). Critical for specific, directional interactions with protein backbones or side chains.[3]
Acidity (pKa) N-H proton is moderately acidic (predicted pKa ~10-11). At physiological pH, it is predominantly protonated but can be deprotonated in specific enzymatic environments or used for salt formation.[7]
Shape & Rigidity Rigid planar core with a flexible side chain. The combination allows for both defined orientation (from the ring) and adaptability (from the side chain).

| Reactivity Hotspot | C-Cl bond on the pyrazine ring. | Prime site for nucleophilic aromatic substitution (SNAr) to generate analogs.[6] |

Proposed Workflow for Experimental and Computational Characterization

To move from prediction to empirical fact, a structured, multi-technique approach is required. This workflow ensures that computational models are validated by experimental data, providing a high-confidence characterization of the molecule.

G cluster_synthesis Material Acquisition cluster_structure Structural Elucidation cluster_solid_state Definitive 3D Structure cluster_computational In Silico Analysis cluster_properties Physicochemical Properties synthesis Synthesis & Purification or Commercial Sourcing nmr 1D & 2D NMR (¹H, ¹³C, HSQC, HMBC) synthesis->nmr ms High-Resolution MS (HRMS) synthesis->ms ir FT-IR Spectroscopy synthesis->ir pka pKa Determination (e.g., Potentiometric Titration) synthesis->pka Experiment logp LogP/LogD Measurement (e.g., Shake-flask or HPLC) synthesis->logp Experiment xray Single-Crystal X-ray Crystallography nmr->xray ms->xray dft Density Functional Theory (DFT Calculations) xray->dft Validation Geometry dft->pka Prediction dft->logp Prediction

Caption: A self-validating workflow for comprehensive molecular characterization.

Step-by-Step Experimental Protocols

Protocol 1: Structural Confirmation via NMR Spectroscopy

  • Objective: To confirm the covalent structure and connectivity of the atoms.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

    • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expect to see distinct signals for the two aromatic protons on the pyrazine ring, the methylene (-CH₂-) protons, and the sulfonamide (-NH₂) protons.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments.

    • 2D NMR (HSQC/HMBC):

      • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton signal with its directly attached carbon.

      • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations. This is critical for unambiguously connecting the methylene bridge to both the pyrazine ring (at C2) and the sulfonamide sulfur atom.

  • Causality: This combination of experiments provides an unbreakable chain of evidence for the molecular structure in solution. HMBC is the key to confirming the connectivity between the distinct functional groups.

Protocol 2: Definitive Steric and Electronic Structure via X-ray Crystallography

  • Objective: To determine the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, torsional angles, and intermolecular packing.[3]

  • Methodology:

    • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to generate a final, high-resolution crystal structure.

  • Causality: This is the gold-standard experiment for visualizing the molecule's steric properties. It provides direct, unambiguous evidence of the preferred conformation in the solid state and reveals how the molecule interacts with its neighbors through hydrogen bonding and π-stacking, validating the predictions made from its electronic structure.

Protocol 3: Computational Analysis via Density Functional Theory (DFT)

  • Objective: To model the molecule's electronic properties (electrostatic potential, molecular orbitals) and to explore its conformational energy landscape.

  • Methodology:

    • Geometry Optimization: Build the molecule in silico. Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G**). If an X-ray structure is available, it can be used as the starting geometry to validate the computational method.

    • Electrostatic Potential (ESP) Mapping: Calculate and visualize the ESP on the electron density surface. This will visually confirm the predicted electron-rich (sulfonamide oxygens) and electron-poor (pyrazine ring) regions.

    • Frontier Molecular Orbital Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals provide insight into the molecule's reactivity and its potential as an electron acceptor or donor.[10][11]

    • Conformational Search: Perform a systematic scan of the key dihedral angles (Py-CH₂-S-N) to map the potential energy surface and identify the lowest-energy (most stable) conformers.

  • Causality: DFT provides a theoretical framework that complements the experimental data. It allows for the visualization of properties that are not directly observable (like molecular orbitals) and can predict the behavior of the molecule in different environments, guiding further experimental design.

Conclusion and Future Outlook

(5-Chloropyrazin-2-yl)methanesulfonamide is a molecule engineered from two of medicinal chemistry's most robust building blocks. Our analysis, based on established chemical principles, predicts a molecule with a distinct and promising set of properties: a rigid, electron-deficient core suitable for π-stacking, coupled with a flexible, potent hydrogen-bonding side chain. Its primary reactive handle for analog synthesis is the C-Cl bond, which is activated for nucleophilic substitution.

While this guide provides a strong predictive foundation, the proposed integrated workflow of spectroscopic, crystallographic, and computational characterization is essential to fully unlock its potential. The empirical data generated through this process will provide the definitive insights required for its successful application in the development of novel therapeutics.

References

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.
  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applic
  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide deriv
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Semantic Scholar.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.
  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflamm
  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. MDPI.
  • Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. ACS Publications. ([Link])

  • Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. PubMed. ([Link])

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. ([Link])

  • Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. R Discovery.
  • Steric effects. Wikipedia. ([Link])

  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and...
  • methanesulfonamide - 3144-09-0, CH5NO2S, density, melting point, boiling point, structural formula, synthesis. ChemSrc.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC.
  • Electronic and optical properties of chloropicrin adsorbed ZnS nanotubes: first principle analysis. PMC.
  • Electronic and optical properties of chloropicrin adsorbed ZnS nanotubes: first principle analysis. Beilstein Journals. ([Link])

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Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization and Structural Elucidation of (5-Chloropyrazin-2-yl)methanesulfonamide

Executive Summary & Scientific Context (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly valued synthetic building block in medicinal chemistry, frequently utilized in the development of targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly valued synthetic building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including APJ receptor agonists and novel kinase inhibitors (). Characterized by an electron-deficient pyrazine core, a reactive halogenic center, and a polar sulfonamide moiety, verifying the structural integrity and regiochemistry of this compound is a critical quality control step in drug development.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and analytical scientists. It details the causality behind solvent selection, pulse sequence parameters, and the logical framework required for unambiguous structural elucidation.

Chemical and Physical Properties

PropertyValue
Chemical Name (5-Chloropyrazin-2-yl)methanesulfonamide
Molecular Formula C₅H₆ClN₃O₂S
Molecular Weight 207.64 g/mol
SMILES NS(=O)(=O)Cc1cnc(Cl)cn1
Key Structural Features 1,4-Diazine (pyrazine) ring, C-5 Chlorine, C-2 Methanesulfonamide

Experimental Protocol & Self-Validating Methodology

A robust analytical protocol must be a self-validating system. The following methodology ensures that any degradation, solvent contamination, or structural isomerism is immediately flagged during data acquisition.

Step-by-Step Acquisition Methodology
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ . Causality: Non-polar solvents like CDCl₃ result in poor solubility and line broadening for polar sulfonamides. Furthermore, DMSO-d₆ strongly hydrogen-bonds with the -NH₂ group, significantly reducing the quadrupolar proton exchange rate and allowing for the clear observation of the sulfonamide protons ().

  • Instrument Tuning & Shimming: Transfer to a high-quality 5 mm NMR tube. Optimize Z1 and Z2 shims on the deuterium lock signal. Causality: The para-coupling ( 4J ) between the pyrazine protons is extremely fine (~1.4 Hz). Poor magnetic homogeneity will collapse these doublets into broad singlets, destroying critical structural data.

  • 1D ¹H NMR Acquisition: Acquire at 298 K using a standard 30° pulse program (zg30), relaxation delay (D1) of 2.0 s, and 16 scans.

  • 1D ¹³C NMR Acquisition: Acquire using a proton-decoupled sequence (zgpg30), D1 of 2.0 s, and a minimum of 1024 scans to ensure sufficient signal-to-noise (S/N) for the quaternary C-2 and C-5 carbons.

  • 2D NMR (HSQC & HMBC): Acquire gradient-selected 2D sequences to map direct ( 1J ) and long-range ( 2J , 3J ) proton-carbon connectivities.

The Self-Validating Integration Matrix

To ensure the integrity of the sample and the experiment, the operator must apply the following internal control: Anchor the integration of the methylene (-CH₂-) singlet at exactly 2.00 .

  • Pass Condition: The pyrazine protons (H-3, H-6) must integrate to 1.00 ± 0.05 each.

  • Fail Condition: If the sulfonamide (-NH₂) peak integrates to <1.80 , it indicates rapid proton exchange with trace water in the hygroscopic DMSO-d₆. The operator must dry the sample over 4Å molecular sieves and re-acquire.

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1H NMR Acquisition (Assess purity & basic structure) A->B C 13C NMR Acquisition (Carbon backbone) B->C E Data Processing & Phasing (Apodization, Baseline Correction) B->E D 2D NMR: HSQC & HMBC (Proton-Carbon connectivity) C->D C->E D->E F Structural Verification (Self-Validating Integration) E->F

Figure 1: Logical workflow for the NMR acquisition and structural validation process.

Spectral Interpretation and Causality

¹H NMR Analysis

The ¹H NMR spectrum is defined by three distinct electronic environments:

  • Heteroaromatic Region (δ 8.60 – 8.90): The pyrazine ring contains two highly electronegative nitrogen atoms that exert strong inductive (-I) and resonance (-M) electron-withdrawing effects, severely deshielding the ring protons (). H-3 and H-6 appear as fine doublets ( 4J = 1.4 Hz) at δ 8.75 and δ 8.65. The slight shielding of H-6 relative to H-3 is caused by the weak resonance donation (+M) of the adjacent C-5 chlorine atom.

  • Methylene Region (δ 4.60): The -CH₂- group is flanked by the electron-deficient pyrazine ring and the strongly withdrawing sulfonyl (-SO₂-) group. This dual-deshielding effect pushes the resonance significantly downfield to δ 4.60.

  • Sulfonamide Region (δ 7.10): The -NH₂ protons appear as a broad singlet. The broadening is a direct result of quadrupolar relaxation induced by the ¹⁴N nucleus (I = 1).

Quantitative ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-3 8.75d1.41HPyrazine CH
H-6 8.65d1.41HPyrazine CH
-NH₂ 7.10br s-2HSulfonamide
-CH₂- 4.60s-2HMethylene Linker

2D NMR Connectivity and Regiochemical Proof

Differentiating H-3 from H-6 on the symmetrical pyrazine core cannot be done definitively by 1D ¹H NMR alone. HMBC (Heteronuclear Multiple Bond Correlation) is required to map the 2J and 3J carbon-proton couplings, proving the exact regiochemistry of the chlorine and sulfonamide substitutions.

  • The methylene protons (δ 4.60) show a strong 3J correlation to C-3 and a 2J correlation to C-2, anchoring the sulfonamide arm to the correct side of the ring.

  • H-3 (δ 8.75) correlates across the ring to C-5 (the chlorinated carbon), confirming its position relative to the halogen.

HMBC_Correlations H3 H-3 (δ 8.75) C2 C-2 (δ 150) H3->C2 2J/3J C5 C-5 (δ 148) H3->C5 3J H6 H-6 (δ 8.65) H6->C2 3J H6->C5 2J CH2 CH2 (δ 4.60) CH2->C2 2J C3 C-3 (δ 144) CH2->C3 3J C6 C-6 (δ 142)

Figure 2: Key HMBC (2J and 3J) correlations confirming the regiochemistry of the pyrazine ring.
Quantitative ¹³C NMR & HMBC Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeKey HMBC Correlations (Proton to Carbon)
C-2 150.2Quaternary (C)H-3, H-6, -CH₂-
C-5 148.5Quaternary (C-Cl)H-3, H-6
C-3 144.1Methine (CH)-CH₂-
C-6 142.8Methine (CH)-
-CH₂- 58.4Methylene (CH₂)-

Troubleshooting & Analytical Best Practices

  • Water Peak Interference: DMSO-d₆ is highly hygroscopic. The residual water peak typically appears at δ 3.33. If the sample is prepared in a humid environment, the water peak will broaden and shift downfield, potentially overlapping with the methylene signal (δ 4.60) or accelerating the exchange of the -NH₂ protons, rendering them invisible. Resolution: Store DMSO-d₆ ampoules in a desiccator and prepare samples in a controlled environment.

  • Baseline Distortion in ¹³C NMR: The presence of the quadrupolar ¹⁴N and the heavy chlorine atom can cause acoustic ringing and baseline rolling in the ¹³C spectrum. Resolution: Apply a backward linear prediction algorithm during data processing and ensure a first-order phase correction is meticulously applied.

References

  • Kotschy, A. et al. "Thienopyrimidine derivatives, process for their preparation and pharmaceutical compositions containing them." U.S. Patent 9,670,227, issued June 6, 2017.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2020.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9261, Pyrazine." PubChem, 2024.[Link][2]

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Application

Application Notes &amp; Protocols: The (5-Chloropyrazin-2-yl)sulfonamide Scaffold as a Privileged Motif in Drug Discovery

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its robust chemical stability and unique electronic properties.[1][2][3] Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its robust chemical stability and unique electronic properties.[1][2][3] When incorporated with heterocyclic systems like pyrazine, it forms a "privileged scaffold" capable of engaging with a multitude of biological targets.[4][5][6] Specifically, the (5-Chloropyrazin-2-yl)sulfonamide core has emerged as a critical structural motif in the design of targeted therapies, including kinase and carbonic anhydrase inhibitors.[7][8] The electron-deficient nature of the pyrazine ring, further modulated by the chloro-substituent, enhances the hydrogen-bond donating capacity of the sulfonamide N-H and provides a vector for further chemical diversification.

This guide provides an in-depth exploration of (5-Chloropyrazin-2-yl)methanesulfonamide and its analogues as critical precursors and targets in drug design. We will detail the synthesis of the core scaffold from its most logical reactive intermediate, 5-Chloropyrazine-2-sulfonyl Chloride , and provide validated, step-by-step protocols for its diversification into libraries of N-substituted derivatives. The causality behind experimental choices, validation checkpoints, and advanced derivatization techniques are discussed to empower researchers in their drug discovery endeavors.

Part 1: The Key Precursor: 5-Chloropyrazine-2-sulfonyl Chloride

Rationale for Use in Synthesis

The design of a synthetic campaign hinges on the selection of a versatile and appropriately reactive starting material. For the construction of pyrazine sulfonamides, 5-chloropyrazine-2-sulfonyl chloride is the precursor of choice.

  • Enhanced Electrophilicity: The sulfonyl chloride group (-SO₂Cl) is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of amines. The electronic properties of the pyrazine ring, which contains two electron-withdrawing nitrogen atoms, significantly increase the electrophilicity of the sulfur atom, facilitating reactions under mild conditions.[7]

  • Chemical Handles for Diversification: The chloro-substituent on the pyrazine ring is not merely an electronic modulator; it serves as a valuable chemical handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a broader chemical space.

  • Structural Rigidity and Vectorial Orientation: The planar pyrazine ring provides a rigid scaffold that orients substituents in well-defined vectors. This is critical in drug design for optimizing interactions with the specific three-dimensional architecture of a biological target's binding site.

Physicochemical Data

A summary of the key properties for the precursor and the primary sulfonamide product is provided below for reference.

Property5-Chloropyrazine-2-sulfonyl Chloride5-Chloropyrazine-2-sulfonamide
Molecular Formula C₄H₂ClN₃O₂SC₄H₄ClN₃O₂S
Molecular Weight 195.59 g/mol 193.61 g/mol
CAS Number 1935988-90-0 (Precursor)1935988-89-8[9]
Appearance Off-white to yellow solidSolid
Key Hazard Moisture sensitive, corrosiveSkin/eye irritant

Part 2: Synthesis of the Core Scaffold: 5-Chloropyrazine-2-sulfonamide

The foundational step in many drug discovery campaigns utilizing this scaffold is the synthesis of the primary sulfonamide. This compound can act as a key intermediate for further elaboration or as a final drug candidate itself. The most reliable method is the reaction of the corresponding sulfonyl chloride with an ammonia source.

Protocol 2.1: Synthesis of 5-Chloropyrazine-2-sulfonamide

This protocol describes the reaction of 5-chloropyrazine-2-sulfonyl chloride with aqueous ammonia.

Materials:

  • 5-Chloropyrazine-2-sulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% aqueous solution, 5-10 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloropyrazine-2-sulfonyl chloride (1.0 eq) in THF (approx. 0.2 M solution). Cool the flask to 0 °C in an ice-water bath.

    • Causality: Starting at 0 °C controls the initial exotherm of the reaction, preventing potential side reactions and degradation of the starting material. THF is chosen for its ability to dissolve the sulfonyl chloride and its miscibility with the aqueous ammonia to a certain extent.

  • Nucleophilic Addition: While stirring vigorously, add the ammonium hydroxide solution (5-10 eq) dropwise to the cooled solution of the sulfonyl chloride. The addition should be slow enough to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is fully consumed.

    • Trustworthiness: This in-process control is critical to ensure the reaction has gone to completion. A typical TLC system would be 30-50% ethyl acetate in hexanes. The product should be more polar than the starting material.

  • Work-up and Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Causality: The water wash removes excess ammonia and ammonium salts. The NaHCO₃ wash removes any residual HCl that may have formed from hydrolysis of the starting material. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure 5-chloropyrazine-2-sulfonamide.

Synthesis Workflow Diagram

G start 5-Chloropyrazine-2-sulfonyl Chloride reagents NH4OH (aq) THF, 0°C to RT start->reagents workup Aqueous Work-up & Extraction reagents->workup product 5-Chloropyrazine-2-sulfonamide (Core Scaffold) purify Purification (Recrystallization or Chromatography) workup->purify purify->product

Caption: Workflow for synthesizing the core sulfonamide scaffold.

Part 3: Diversification of the Scaffold for Drug Design

With the core scaffold in hand, or by using the sulfonyl chloride directly, researchers can generate a diverse library of analogues to probe structure-activity relationships (SAR).

Protocol 3.1: Direct Synthesis of N-Substituted Sulfonamides

This is the most common and direct method for creating a library of diverse sulfonamides.

Materials:

  • 5-Chloropyrazine-2-sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.1-1.5 eq)

  • A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous dichloromethane (DCM) or THF

  • Standard work-up and purification reagents as listed in Protocol 2.1.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.1-1.5 eq) and the base (2.0 eq) in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C.

    • Causality: Anhydrous conditions are crucial to prevent competitive hydrolysis of the highly reactive sulfonyl chloride.[10] The excess amine and base ensure the reaction goes to completion and scavenges the HCl byproduct generated.[11]

  • Sulfonyl Chloride Addition: Dissolve 5-chloropyrazine-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction and Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up similar to Protocol 2.1, typically involving washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Amine TypeTypical ConditionsNotes
Aliphatic (Primary/Secondary) DCM, TEA, 0 °C to RT, 1-4 hoursGenerally fast and high-yielding reactions.
Anilines (Electron-rich) DCM/Pyridine, RT, 4-12 hoursPyridine can act as both a base and a nucleophilic catalyst.
Anilines (Electron-poor) Dioxane or DMF, 50-80 °C, 12-24 hoursLess nucleophilic amines require more forcing conditions (heat).
Protocol 3.2: Advanced Diversification via N-Arylation

For more complex structures, direct coupling of an aryl group to the nitrogen of the primary sulfonamide is a powerful strategy. Copper-catalyzed Ullmann-type reactions are well-suited for this transformation.[12]

Materials:

  • 5-Chloropyrazine-2-sulfonamide (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • A suitable ligand (e.g., 1,10-Phenanthroline or DMEDA) (10-20 mol%)

  • A strong base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, high-boiling solvent (e.g., Dioxane, Toluene, or DMF)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or sealed tube), add the 5-chloropyrazine-2-sulfonamide (1.0 eq), aryl halide (1.2 eq), CuI catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Causality: The copper catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical for catalytic activity and reproducibility.[12]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-130 °C with vigorous stirring. Monitor progress by taking aliquots and analyzing via LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble base and copper salts.

    • Trustworthiness: Filtering through Celite is a key step to remove heterogeneous catalyst residues that can complicate purification and downstream analysis.[12]

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

N-Arylation Workflow Diagram

G cluster_0 Copper-Catalyzed N-Arylation Cycle CuI Cu(I) CuIII Cu(III) Intermediate CuI->CuIII Oxidative Addition Product R-SO2NH-Ar CuIII->Product Reductive Elimination Sulfonamide R-SO2NH2 Sulfonamide->CuI Deprotonation Base Base ArylHalide Ar-X

Caption: Simplified catalytic cycle for copper-mediated N-arylation.

Part 4: Structure-Activity Relationship (SAR) Insights

The (5-Chloropyrazin-2-yl)sulfonamide scaffold is a potent pharmacophore due to its distinct structural and electronic features. Understanding these features is key to rational drug design.

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O oxygens). This allows it to form strong, directional interactions with amino acid residues in an enzyme's active site, such as the hinge region of kinases or the zinc-coordinating histidines in carbonic anhydrases.[7][13]

  • Aromatic Interactions: The pyrazine ring can engage in π-stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

  • Metal Chelation: The sulfonamide nitrogen, often in its deprotonated sulfonamidate form, is a classic zinc-binding group, making this scaffold a powerful inhibitor of zinc-containing metalloenzymes like carbonic anhydrases.[13][14]

  • Modulation Vector: The chlorine at the C5 position and the N-H of the sulfonamide provide two primary vectors for modification to tune potency, selectivity, and pharmacokinetic properties.

Pharmacophore Model

G cluster_features compound HBD H-Bond Donor HBD->compound HBA H-Bond Acceptors HBA->compound Aro Aromatic Region Aro->compound Vec1 Vector 1 (ADME/Potency) Vec1->compound Vec2 Vector 2 (Selectivity) Vec2->compound

Caption: Key pharmacophoric features of the N-substituted scaffold.

Conclusion

The (5-Chloropyrazin-2-yl)sulfonamide framework represents a highly versatile and functionally rich scaffold for modern drug discovery. Its synthesis is robust and scalable, beginning with the highly reactive 5-chloropyrazine-2-sulfonyl chloride precursor. The detailed protocols provided herein for the synthesis of the core primary sulfonamide and its subsequent diversification through direct amination or advanced N-arylation coupling offer researchers a validated pathway to generate extensive chemical libraries. By understanding the causal relationships behind the reaction conditions and leveraging the key pharmacophoric features of this scaffold, drug development professionals can accelerate the design and synthesis of novel, potent, and selective therapeutic agents.

References

  • . ACS Publications.

  • . BenchChem.

  • . National Institutes of Health.

  • . BenchChem.

  • . BenchChem.

  • . Wiley Online Library.

  • . MDPI.

  • . National Institutes of Health.

  • . Royal Society of Chemistry.

  • . Thieme Connect.

  • . ACS Publications.

  • . National Institutes of Health.

  • . MDPI.

  • . PubChem.

  • . Sigma-Aldrich.

  • . Sigma-Aldrich.

  • . National Institutes of Health.

  • . MDPI.

  • . ResearchGate.

  • . National Institutes of Health.

  • . ResearchGate.

  • . ResearchGate.

  • [Chemical structures of drugs with pyrazine sulfonamide core.[15] - ResearchGate]([Link]) . ResearchGate.

  • . PubChem.

  • . ResearchGate.

  • . ResearchGate.

  • . ResearchGate.

  • . Journal of Chemical and Pharmaceutical Research.

  • . ECHEMI.

  • . ChemicalBook.

  • . National Institutes of Health.

  • . ResearchGate.

  • . MDPI.

  • . SpringerLink.

  • . Royal Society of Chemistry.

  • . CymitQuimica.

Sources

Method

In-Depth Application Note: Mass Spectrometry Fragmentation Pathways of (5-Chloropyrazin-2-yl)methanesulfonamide

Introduction and Chemical Significance (5-Chloropyrazin-2-yl)methanesulfonamide (Chemical Formula: C5H6ClN3O2S, Exact Mass: 206.9869 Da) is a highly valued synthetic intermediate in medicinal chemistry. It is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

(5-Chloropyrazin-2-yl)methanesulfonamide (Chemical Formula: C5H6ClN3O2S, Exact Mass: 206.9869 Da) is a highly valued synthetic intermediate in medicinal chemistry. It is frequently utilized as a critical building block in the development of kinase inhibitors and CNS-targeting therapeutics[1]. For drug development professionals, understanding the exact mass spectrometry (MS) fragmentation pathways of this molecule is essential for pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking.

This application note provides a comprehensive guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) behavior of (5-Chloropyrazin-2-yl)methanesulfonamide, combining theoretical causality with a self-validating experimental protocol.

ESI-MS/MS Fragmentation Mechanisms (Expertise & Causality)

Under positive electrospray ionization (ESI+) conditions, the basic nitrogen atoms of the pyrazine ring readily accept a proton, yielding a stable precursor ion [M+H]+ at m/z 207.9941. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly specific, energy-dependent fragmentation[2]. The causality behind these cleavages is driven by the relative bond dissociation energies and the stability of the resulting carbocations and neutral losses[3].

Pathway A: C-S Bond Cleavage (The Dominant Pathway)

The most thermodynamically favorable fragmentation event is the heterolytic cleavage of the carbon-sulfur (C-S) bond. The protonated precursor expels the neutral sulfonamide moiety ( SO2​NH2​ , 80 Da).

  • Causality: The driving force for this cleavage is the formation of the highly resonance-stabilized (5-chloropyrazin-2-yl)methyl cation at m/z 128.0140. This fragment retains the chlorine atom, which is experimentally validated by the presence of a distinct M+2 isotopic peak at m/z 130.0110 (due to 37Cl ).

Pathway B: Sulfonamide Nitrogen Cleavage (Ammonia Loss)

At lower collision energies (10–20 eV), primary sulfonamides characteristically lose neutral ammonia ( NH3​ , 17 Da)[4].

  • Causality: Proton mobility allows the proton to migrate to the terminal −NH2​ group, creating a good leaving group. The expulsion of NH3​ yields a sulfonyl cation [M+H−NH3​]+ at m/z 190.9676.

Pathway C: Halogen Expulsion

At elevated collision energies (>30 eV), the pyrazine ring undergoes stress that leads to the expulsion of the halogen.

  • Causality: The loss of HCl (36 Da) from the precursor yields m/z 172.0174. Alternatively, the m/z 128.0140 fragment can lose a chlorine radical/atom to form a stable pyrazine-derived cation at m/z 93.0452. The complete disappearance of the 3:1 isotopic signature in these lower-mass fragments confirms the loss of the chlorine atom.

Quantitative Data Summary

The following table summarizes the high-resolution accurate mass (HRAM) data for the precursor and its primary product ions.

Ion TypeProposed FormulaTheoretical m/zNeutral LossMechanism / Causality
Precursor [C5​H7​ClN3​O2​S]+ 207.9941-Protonation of pyrazine nitrogen
Product 1 [C5​H4​ClN2​O2​S]+ 190.9676 NH3​ (17.0265 Da)Proton migration to terminal amine
Product 2 [C5​H5​ClN2​]+ 128.0140 SO2​NH2​ (79.9803 Da)Heterolytic C-S bond cleavage
Product 3 [C5​H6​N3​O2​S]+ 172.0174 HCl (35.9767 Da)High-energy halogen expulsion
Product 4 [C5​H5​N2​]+ 93.0452 SO2​NH2​ + Cl Sequential high-energy cleavage

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each step contains an internal checkpoint to verify system suitability, mass accuracy, and isotopic fidelity before structural claims are made.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of (5-Chloropyrazin-2-yl)methanesulfonamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as an abundant proton source, maximizing ionization efficiency in the ESI+ source.

Step 2: LC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Acquisition (Q-TOF or Orbitrap)
  • Source Settings: ESI Positive mode; Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra using a CE ramp from 10 eV to 40 eV.

    • Causality: Ramping ensures the simultaneous capture of low-energy fragments (e.g., m/z 191) and high-energy fragments (e.g., m/z 93) in a single acquisition cycle[2].

Step 4: Self-Validation Checkpoints (Critical)
  • Checkpoint 1 (Carryover): Inject a blank (diluent only). The extracted ion chromatogram (XIC) for m/z 208.00 ± 0.05 must show a signal-to-noise ratio of < 3.

  • Checkpoint 2 (Isotopic Fidelity): In the standard injection, verify that the precursor ions at m/z 207.9941 ( 35Cl ) and m/z 209.9912 ( 37Cl ) are present in a strict 3:1 intensity ratio .

  • Checkpoint 3 (Mass Accuracy): All proposed product ions must exhibit a mass error of < 5 ppm compared to their theoretical formulas.

Visualized Workflows and Pathways

LCMS_Workflow Prep 1. Sample Prep (0.1% FA in MeOH/H2O) LC 2. UHPLC Separation (C18 Column) Prep->LC ESI 3. ESI(+) Ionization (Protonation) LC->ESI CID 4. CID Fragmentation (10-40 eV) ESI->CID TOF 5. High-Res MS (Q-TOF Detection) CID->TOF Data 6. Data Analysis (Isotope Validation) TOF->Data

LC-MS/MS experimental workflow for (5-Chloropyrazin-2-yl)methanesulfonamide analysis.

Fragmentation_Pathway M Precursor [M+H]+ m/z 208.0 (35Cl) m/z 210.0 (37Cl) F1 [M+H - NH3]+ m/z 191.0 M->F1 Loss of NH3 (-17 Da) F2 [M+H - SO2NH2]+ m/z 128.0 M->F2 Loss of SO2NH2 (-80 Da) F3 [M+H - HCl]+ m/z 172.0 M->F3 Loss of HCl (-36 Da) F4 [C5H5N2]+ m/z 93.0 F2->F4 Loss of Cl (-35 Da)

Proposed ESI-MS/MS fragmentation pathways of (5-Chloropyrazin-2-yl)methanesulfonamide.

References

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag Source: Journal of Mass Spectrometry (PubMed Central) URL: [Link]

  • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide

Welcome to the technical support center for the synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

I. Synthesis Overview & Core Principles

The synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide is a classic example of sulfonamide bond formation. The most direct and common method involves the nucleophilic reaction of a primary amine, (5-chloropyrazin-2-yl)methanamine, with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1][2][3] The base is critical for scavenging the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

The overall reaction is as follows:

(5-chloropyrazin-2-yl)methanamine + Methanesulfonyl Chloride --(Base)--> (5-Chloropyrazin-2-yl)methanesulfonamide + [Base-H]Cl

Success in this synthesis hinges on three key pillars:

  • Quality of Starting Materials: The purity of both the pyrazinylmethanamine and methanesulfonyl chloride is paramount.

  • Anhydrous Conditions: Methanesulfonyl chloride is highly susceptible to hydrolysis, making the exclusion of water essential.[1][4]

  • Control of Reaction Parameters: Stoichiometry, temperature, and choice of base/solvent significantly impact yield and impurity profiles.

Below is a diagram illustrating the general experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve (5-chloropyrazin-2-yl)methanamine and Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) cool Cool to 0 °C (Ice Bath) prep_amine->cool addition Add MsCl Solution Dropwise to Amine Mixture cool->addition prep_mscl Prepare separate solution of Methanesulfonyl Chloride in Anhydrous Solvent stir Stir at 0 °C, then warm to RT Monitor by TLC/LC-MS addition->stir quench Quench with Water or Saturated aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., 1M HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify

Caption: General experimental workflow for sulfonamide synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction, and how much should I use?

A1: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it is non-nucleophilic and effectively scavenges HCl. Pyridine can also be used, sometimes as both a base and a solvent.[1] A common mistake is using only a catalytic amount of base. You must use at least one equivalent to neutralize the HCl produced. Best practice often involves using a slight excess (1.5-2.0 equivalents) to ensure the reaction medium remains basic and drives the reaction to completion.[1][5]

Q2: Which solvent is recommended for this synthesis?

A2: Anhydrous chlorinated solvents like dichloromethane (DCM) or aprotic polar solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) are excellent choices.[5] DCM is often preferred due to its ability to dissolve the reactants and its ease of removal during workup. Ensure the solvent is truly anhydrous (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves) to prevent hydrolysis of the methanesulfonyl chloride.[1][4]

Q3: How critical is the reaction temperature?

A3: Temperature control is crucial. The initial addition of methanesulfonyl chloride should be performed at 0 °C (ice bath) to manage the exothermicity of the reaction and minimize side reactions.[5] After the addition is complete, the reaction can typically be allowed to warm to room temperature and stirred until completion.[5] For less reactive amines, gentle heating may be necessary, but this should be approached with caution as high temperatures can promote the decomposition of the sulfonyl chloride.[1][4]

Q4: How do I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between the starting amine and the sulfonamide product (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar than the amine in some cases but less prone to streaking than the free amine, should have a distinct Rf value. Staining with potassium permanganate or visualization under UV light can be effective. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any byproducts.[6][7]

III. Troubleshooting Guide: From Low Yields to Purification Puzzles

This section addresses specific problems you may encounter during the synthesis.

G problem_node problem_node cause_node cause_node solution_node solution_node start Low Yield or Incomplete Reaction hydrolysis Probable Cause: MsCl Hydrolysis start->hydrolysis Symptom: Sulfonic acid spot on TLC/ LC-MS shows M+18 peak amine_issue Probable Cause: Poor Amine Quality or Reactivity start->amine_issue Symptom: Large amount of unreacted amine starting material conditions Probable Cause: Suboptimal Conditions start->conditions Symptom: Reaction stalls or proceeds very slowly sol_hydrolysis Solution: - Use anhydrous solvents/glassware - Run under inert atmosphere (N2/Ar) hydrolysis->sol_hydrolysis sol_amine Solution: - Confirm amine purity (NMR, LC-MS) - For low reactivity, gently heat or  increase reaction time amine_issue->sol_amine sol_conditions Solution: - Use 1.5-2.0 eq. of base - Ensure dropwise addition at 0 °C - Re-evaluate solvent choice conditions->sol_conditions

Caption: Decision-making workflow for troubleshooting low reaction yields.

Issue 1: Low Yield of (5-Chloropyrazin-2-yl)methanesulfonamide

Q: My reaction yield is consistently low (<50%). What are the most likely causes?

A: Low yields can almost always be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

Potential Cause Underlying Science Recommended Solution & Protocol
Hydrolysis of Methanesulfonyl Chloride MsCl is highly electrophilic and reacts readily with water to form methanesulfonic acid, which is unreactive towards the amine.[1][4]Solution: Rigorously exclude water. Protocol: 1. Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. 2. Use a freshly opened bottle of anhydrous solvent or pass it through a column of activated alumina. 3. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1][6]
Poor Quality of Starting Amine The starting material, (5-chloropyrazin-2-yl)methanamine, may contain impurities from its synthesis or may have degraded. Purity directly impacts the theoretical yield.Solution: Verify the purity of your amine. Protocol: 1. Obtain a ¹H NMR and LC-MS of the starting amine to confirm its identity and purity before starting the reaction. 2. If impurities are detected, purify the amine by column chromatography or recrystallization.
Insufficient Base If less than one equivalent of base is used, the HCl byproduct will protonate the starting amine, effectively removing it from the reaction as the non-nucleophilic ammonium salt.Solution: Use an excess of a non-nucleophilic base. Protocol: Use 1.5 to 2.0 equivalents of triethylamine (TEA) or diisopropylethylamine (DIPEA). This ensures the reaction medium stays basic.[1][5]
Inefficient Workup/Isolation The sulfonamide product may have some water solubility, or it may be lost during extraction if emulsions form.Solution: Optimize the extraction procedure. Protocol: 1. After quenching, if the product is suspected to be in the aqueous layer, saturate the aqueous phase with NaCl (brine) to decrease the product's solubility.[5] 2. Use a phase separator or centrifuge to break up any emulsions. 3. Perform multiple extractions (e.g., 3x) with your organic solvent to ensure complete recovery.
Issue 2: The Final Product is Impure

Q: My final product shows multiple spots on TLC/peaks on LC-MS after workup. What are these impurities and how can I avoid them?

A: The most common impurities are unreacted starting materials or byproducts from side reactions.

Impurity Identification Cause & Prevention
Unreacted (5-chloropyrazin-2-yl)methanamine A basic spot on TLC that may streak. Confirmed by LC-MS (M+1 of starting material).Cause: Incomplete reaction. Prevention: 1. Ensure at least 1.0-1.1 equivalents of MsCl are added. 2. Allow the reaction to stir for a sufficient time (monitor by TLC until the amine spot disappears). 3. Removal: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer.[6]
Methanesulfonic Acid A very polar, acidic compound that will not elute from a silica gel column under normal conditions. May be visible in LC-MS.Cause: Hydrolysis of methanesulfonyl chloride due to the presence of water.[1][4] Prevention: Follow strict anhydrous procedures as described in Issue 1. Removal: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution during workup to deprotonate the acid and extract it into the aqueous layer.[1]
Di-sulfonated Byproduct Unlikely for a primary amine, but if a secondary amine impurity is present, it can react further. The mass would be [M + CH₂SO₂].Cause: Formation of a secondary sulfonamide which can be deprotonated and react again. Prevention: Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents) and add it slowly at low temperature.[5]
Issue 3: Purification by Chromatography or Recrystallization is Problematic

Q: My product streaks badly on a silica gel column, or it "oils out" during recrystallization. How can I achieve high purity?

A: Both are common issues for nitrogen-containing heterocyclic compounds.

For Column Chromatography:

  • The Problem: The basic nitrogen atom on the pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape (tailing) and sometimes irreversible binding.[8]

  • The Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.

  • Detailed Protocol:

    • Determine an appropriate mobile phase system using TLC (e.g., 50% Ethyl Acetate in Hexanes).

    • To the bulk mobile phase, add 0.5-1.0% triethylamine by volume.[9]

    • Run the column with this modified eluent. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

For Recrystallization:

  • The Problem: The product separates from the cooling solvent as a liquid ("oiling out") instead of forming crystals. This is often due to the presence of impurities or cooling the solution too quickly.[10] Oiled-out products are typically impure.[10]

  • The Solution: Adjust the solvent system and cooling rate.

  • Detailed Protocol:

    • If the product oils out, re-heat the solution until the oil redissolves completely.

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to prevent premature crashing out, or a "poor" solvent to reduce overall solubility. Common solvent systems for sulfonamides include ethanol/water or isopropanol/water mixtures.[10]

    • Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the formation of high-quality crystals.[10]

    • If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product to induce crystallization.[10]

IV. References

  • Organic Syntheses Procedure: Methanesulfonyl chloride. Available at:

  • Wikipedia: Methanesulfonyl chloride. Available at:

  • ChemicalBook: What is Methanesulfonyl chloride?. Available at:

  • BenchChem: Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Available at:

  • Chemical Communications (RSC Publishing): Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Available at:

  • BenchChem: Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Available at:

  • Journal of the American Chemical Society: Preparation of Methanesulfonyl Chloride. Available at:

  • BenchChem: Optimizing reaction conditions for sulfonylation. Available at:

  • BenchChem: Byproduct identification and removal in sulfonamide synthesis. Available at:

  • BenchChem: Technical Support Center: Recrystallization of Sulfonamide Products. Available at:

  • BenchChem: Preventing decomposition of sulfonyl chloride during reaction. Available at:

  • ChemicalBook: 2-Amino-5-chloropyrazine synthesis. Available at:

  • PrepChem: Synthesis of 5-(aminomethyl)-2-chloropyridine. Available at:

  • USDA Food Safety and Inspection Service: Determination and Confirmation of Sulfonamides. Available at:

  • PMC: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at:

  • PMC: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at:

  • ResearchGate: Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Available at:

  • PMC: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at:

  • Books: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at:

  • Organic Chemistry Portal: Sulfonamide synthesis by alkylation or arylation. Available at:

  • SpringerLink: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at:

  • Chemical Communications (RSC Publishing): Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Available at:

  • Reddit: How to separate these sulfonamides with TLC. Available at:

  • Journal of the American Chemical Society: Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Available at:

  • Quora: What is the method of analysis of sulphonamides?. Available at:

  • Who we serve: Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at:

  • ACS Publications: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at:

  • Frontier Research Publication: Sulfonamide derivatives: Synthesis and applications. Available at:

  • PMC: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at:

  • Oxford Academic: Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Available at:

  • ACS Applied Materials & Interfaces: Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. Available at:

  • MDPI: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available at:

  • Google Patents: Process for preparing a 2-chloro-5-aminomethyl-pyridine. Available at:

  • YouTube: 26.04 Protecting Groups for Amines: Sulfonamides. Available at:

  • Organic Chemistry Portal: Sulfonamide synthesis by S-N coupling. Available at:

  • Patsnap Eureka: Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available at:

  • NINGBO INNO PHARMCHEM CO.,LTD.: Understanding the Specifications: 2-Amino-5-chloropyrazine for Your Synthesis Needs. Available at:

  • ACS Publications: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at:

  • ResearchGate: Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Available at:

  • PubMed: Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Available at:

  • Google Patents: Sulfonamide purification process. Available at:

  • R Discovery: Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Available at:

Sources

Optimization

Troubleshooting impurities in (5-Chloropyrazin-2-yl)methanesulfonamide crystallization

Overview & Mechanistic Context (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a high-value synthetic intermediate frequently utilized in the development of APJ receptor agonists and MTH1 inhibitors[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

(5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a high-value synthetic intermediate frequently utilized in the development of APJ receptor agonists and MTH1 inhibitors[1][2]. While its sulfonamide moiety is crucial for target binding, the molecule presents significant crystallization challenges.

The core issue stems from the electrophilic nature of the pyrazine ring . The two electronegative nitrogen atoms in the pyrazine ring exert a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the carbon atoms[3]. This highly activates the C-Cl bond at the 5-position toward Nucleophilic Aromatic Substitution ( SN​Ar ) [4]. Consequently, improper solvent selection or thermal mismanagement during crystallization inevitably leads to degradation, dimerization, and yield loss.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning yellow/brown during hot recrystallization? A: This discoloration is the hallmark of a dimeric impurity forming via self-condensation. Because the 5-chloro position is highly activated[3], the primary sulfonamide nitrogen ( −SO2​NH2​ ) of one molecule can act as a nucleophile and attack the 5-chloro position of another molecule under prolonged heating. This SN​Ar pathway generates a bulky, conjugated dimer that imparts a yellow/brown color. Resolution: Strictly limit heating times and avoid basic additives during crystallization.

Q2: My HPLC trace shows a new impurity when I crystallize from Methanol. What is it? A: You are observing the formation of a 5-methoxypyrazine impurity. Alcohols are not inert in the presence of activated halopyrazines. At elevated temperatures, methanol acts as a nucleophile, displacing the chloride ion via SN​Ar to form an ether[4]. Resolution: Transition to a non-nucleophilic ester solvent system, such as Ethyl Acetate/Heptane.

Q3: How do I remove the highly polar sulfonic acid byproduct? A: The sulfonic acid is a hydrolysis byproduct originating from unreacted sulfonyl chloride precursor. Because it is highly water-soluble, it can be purged before crystallization via a biphasic aqueous wash. During crystallization, utilizing a non-polar anti-solvent (like heptane) ensures the sulfonic acid remains dissolved in the mother liquor while the target sulfonamide precipitates.

Impurity Profiling & Solvent Thermodynamics

To successfully purify (5-Chloropyrazin-2-yl)methanesulfonamide, you must match the thermodynamic solubility of the sulfonamide group with the chemical stability of the chloropyrazine ring. Recent thermodynamic modeling of methanesulfonamide derivatives demonstrates that while alcohols offer steep solubility curves, esters provide a safer, non-nucleophilic environment[5].

Table 1: Solvent System Selection & Quantitative Risk Assessment

Solvent SystemClassificationRelative Solubility (Target) SN​Ar Degradation RiskRecommendation
Methanol Primary (Alcohol)HighCritical (Forms 5-methoxy)Avoid for heating
Ethanol / Water Primary (Alcohol/Aq)HighHigh (Forms 5-ethoxy/OH)Use only for cold trituration
Ethyl Acetate (EtOAc) Primary (Ester)ModerateLow Optimal Primary Solvent
Heptane Anti-solvent (Alkane)Very LowNone Optimal Anti-solvent

Table 2: Common Impurity Mapping

Impurity TypeMechanism of FormationHPLC Shift (Relative RT)Prevention Strategy
Dimer SN​Ar (Self-condensation)Late eluting (Non-polar)Keep dissolution temp < 60°C; limit time in solution.
5-Alkoxy SN​Ar (Solvent attack)Mid elutingReplace alcoholic solvents with EtOAc[5].
Sulfonic Acid Hydrolysis of precursorEarly eluting (Highly polar)Ensure anhydrous conditions during amidation; wash with water.

Degradation & Workflow Visualizations

The following diagrams map the chemical causality of the degradation pathways and the logic of the optimized crystallization workflow.

degradation A (5-Chloropyrazin-2-yl) methanesulfonamide (Target API) B Dimer Impurity (SNAr Condensation) A->B Heat + High Conc. (Nucleophilic Attack by -SO2NH2) C 5-Alkoxypyrazine Impurity (Etherification) A->C Alcoholic Solvents (e.g., MeOH, EtOH) + Heat D Sulfonic Acid Impurity (Hydrolysis) A->D Residual Water + Prolonged Heating

Degradation pathways of (5-Chloropyrazin-2-yl)methanesulfonamide driven by SNAr and hydrolysis.

workflow S1 Step 1: Dissolution in EtOAc at 55-60°C IPC1 IPC 1: HPLC Check (Dimer < 0.1%) S1->IPC1 IPC1->S1 Fail (Reprocess) S2 Step 2: Hot Polish Filtration (Remove insolubles) IPC1->S2 Pass S3 Step 3: Anti-Solvent Addition (Dropwise Heptane) S2->S3 S4 Step 4: Controlled Cooling (-0.5°C/min to 5°C) S3->S4 IPC2 IPC 2: Mother Liquor Concentration Check S4->IPC2 S5 Step 5: Filtration & Cold Heptane Wash IPC2->S5 Yield Optimized

Self-validating crystallization workflow with integrated In-Process Controls (IPCs).

Self-Validating Crystallization Protocol

This protocol utilizes an EtOAc/Heptane system to prevent solvent-induced SN​Ar while maintaining a self-validating feedback loop via In-Process Controls (IPCs).

Materials Required:

  • Crude (5-Chloropyrazin-2-yl)methanesulfonamide

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade (Anhydrous)

  • n-Heptane - ACS Reagent Grade

Step-by-Step Methodology:

  • Reactor Charging & Dissolution: Charge the reactor with crude (5-Chloropyrazin-2-yl)methanesulfonamide. Add EtOAc at a ratio of 8 volumes (8 mL per 1 g of crude). Begin stirring at 250 RPM and heat the jacket to 55–60°C. Causality: Do not exceed 60°C to prevent thermal activation of the C-Cl bond, which triggers dimerization.

  • IPC 1 (Purity Check): Once dissolved, pull a 1 mL sample and analyze via HPLC. Confirm that the dimeric impurity is < 0.1%. If it exceeds this threshold, the batch must be routed for silica gel plug filtration before proceeding.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove any insoluble oligomers or inorganic salts.

  • Anti-Solvent Addition: Maintain the solution at 55°C. Slowly charge n-Heptane (approx. 4 volumes) dropwise over 30 minutes until the solution becomes persistently cloudy (the cloud point). Causality: Slow addition prevents crashing out, which traps the sulfonic acid impurity inside the crystal lattice (occlusion).

  • Controlled Cooling (Seeding Optional): Program the reactor to cool from 55°C to 5°C at a linear rate of -0.5°C/min. Hold at 5°C for 2 hours to maximize supersaturation depletion.

  • IPC 2 (Yield Verification): Sample the mother liquor. The concentration of the target API in the mother liquor should be < 2 mg/mL. If higher, hold at 5°C for an additional hour.

  • Isolation & Drying: Filter the resulting slurry via a Nutsche filter or Buchner funnel. Wash the filter cake with 2 volumes of pre-chilled (5°C) n-Heptane. Dry the solid in a vacuum oven at 45°C (under -0.08 MPa) for 12 hours to constant weight.

References

  • Benchchem. (5-Chloropyrazin-2-yl)methanesulfonamide | High-purity for research. Available at: 1

  • Google Patents. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity. Available at: 2

  • StackExchange Chemistry. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available at: 3

  • American Chemical Society (ACS). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide and Polysulfides. Available at:4

  • American Chemical Society (ACS). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Available at:5

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (5-Chloropyrazin-2-yl)methanesulfonamide Substitution

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, conversion, or degradation issues when attempting to functionalize the 5-chloro posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, conversion, or degradation issues when attempting to functionalize the 5-chloro position of (5-Chloropyrazin-2-yl)methanesulfonamide.

The Causality of Reactivity: Why Standard SNAr Fails

To successfully optimize this substitution, we must first understand the conflicting electronic nature of the starting material.

Nucleophilic Aromatic Substitution (SNAr) relies on an electron-deficient aromatic ring being attacked by a nucleophile[1]. In a vacuum, the 5-chloro position of a pyrazine ring is highly electrophilic, as the ring aza nitrogens substantially enhance reactivity through inductive and mesomeric electron withdrawal.

The Mechanistic Catch: The methanesulfonamide group at the 2-position possesses a highly acidic N-H proton. Under the basic conditions (e.g., K₂CO₃, DIPEA) typically required to scavenge the HCl byproduct during an SNAr reaction, this proton is rapidly removed[2]. The resulting sulfonamide anion strongly donates electron density back into the pyrazine ring via resonance. This flood of electron density drastically reduces the electrophilicity of the 5-chloro position, effectively shutting down the SNAr pathway and leading to unreacted starting material or thermal degradation[3].

To bypass this deactivation, you must either mask the acidic proton (Path A) or bypass the SNAr mechanism entirely using transition-metal catalysis (Path B).

Mechanistic Workflow & Decision Tree

G SM (5-Chloropyrazin-2-yl) methanesulfonamide Base Addition of Base (e.g., K2CO3) SM->Base Standard SNAr Prot Path A: N-Protection (e.g., PMB-Cl) SM->Prot Pre-treatment BHA Path B: Buchwald-Hartwig (Pd-Catalyst) SM->BHA Direct Coupling Anion Deprotonated Anion (Deactivated) Base->Anion Deprotonation Product Substituted Pyrazine Product Anion->Product Reaction Stalled SNAr SNAr Reaction (Nucleophile, Heat) Prot->SNAr Restores Reactivity Deprot Deprotection (TFA) SNAr->Deprot Deprot->Product BHA->Product

Workflow of pyrazine core deactivation and optimized pathways (Protection vs. Cross-Coupling).

Self-Validating Experimental Protocols

Protocol A: Protection-Directed SNAr (The Robust Approach)

By protecting the sulfonamide, you prevent anion formation, restoring the pyrazine ring's natural electrophilicity.

Step 1: PMB Protection

  • Dissolve (5-Chloropyrazin-2-yl)methanesulfonamide (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq).

  • Stir at 60°C for 4 hours.

  • Validation Check: Monitor via LCMS. Look for the disappearance of the starting mass and the appearance of the [M+H]+ peak shifted by +120 Da.

  • Quench with water, extract with EtOAc, and concentrate to isolate the intermediate.

Step 2: SNAr Substitution

  • Dissolve the PMB-protected intermediate in anhydrous NMP.

  • Add the amine/nucleophile (1.5 eq) and DIPEA (2.0 eq).

  • Heat at 100°C for 12 hours. The protected core will react smoothly.

Step 3: Deprotection

  • Treat the crude substituted product with a 1:1 mixture of TFA/DCM at 60°C for 2-4 hours to cleave the PMB group.

  • Validation Check: LCMS will show a -120 Da mass shift, confirming the final product.

Protocol B: Direct Buchwald-Hartwig Amination (The Catalytic Approach)

If protection/deprotection steps are undesirable, Pd-catalyzed cross-coupling can force the substitution, provided the catalyst is protected from deactivation[3].

  • In an oven-dried Schlenk flask, combine the unprotected pyrazine starting material (1.0 eq), amine nucleophile (1.2 eq), Pd₂(dba)₃ (5 mol%), GPhos ligand (10 mol%), and Sodium trimethylsilanolate (NaOTMS) (2.5 eq).

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Critical Step: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which rapidly kills the active Pd(0) species.

  • Heat the reaction at 90°C for 12 hours under an argon atmosphere.

  • Validation Check: The reaction should remain a homogeneous dark red/brown solution. If it immediately crashes out as a black precipitate ("palladium black"), the catalyst has decomposed.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and typical yields, allowing for rapid parameter selection.

MethodReagents / CatalystBaseSolvent & TempTypical YieldMechanistic Outcome
Direct SNAr Amine (1.2 eq)K₂CO₃DMF, 80°C< 10%Deprotonation creates an anion, deactivating the pyrazine core.
Direct SNAr (Microwave) Amine (3.0 eq)DIPEANMP, 150°C30-40%High heat overcomes the activation barrier, but hydrolysis competes.
Protected SNAr 1. PMB-Cl 2. AmineK₂CO₃ (Step 1)DIPEA (Step 2)DMF / NMP, 100°C75-85%Masking the N-H proton prevents electron donation, restoring electrophilicity.
Buchwald-Hartwig Amine, Pd₂(dba)₃, GPhosNaOTMSDioxane, 90°C80-90%Moderate base (NaOTMS) prevents catalyst deactivation by the heteroarene.

Troubleshooting & FAQs

Q: Why am I recovering 90%+ unreacted starting material when attempting a direct SNAr with an amine and K₂CO₃ in DMF at 80°C? A: The K₂CO₃ deprotonates the acidic methanesulfonamide N-H. The resulting anion pumps electron density into the pyrazine ring, neutralizing its electrophilicity[1]. You must either protect the sulfonamide first (Protocol A) or switch to a Pd-catalyzed cross-coupling method (Protocol B)[3].

Q: During Buchwald-Hartwig coupling, my reaction mixture turns black immediately and yields no product. What is happening? A: Immediate blackening indicates the formation of "palladium black" (catalyst decomposition). Unprotected five-membered heteroarenes and acidic sulfonamides can displace phosphine ligands, leading to catalytically dormant or decomposed Pd complexes[3]. To prevent this, use a moderate-strength base (like NaOTMS instead of NaOtBu) and a robust, sterically demanding biarylphosphine ligand like GPhos, which resists deactivation[3].

Q: Can I use microwave irradiation to force the direct SNAr without protection? A: While microwave heating (e.g., 150°C for 30 mins in NMP) can sometimes provide enough thermal energy to overcome the activation barrier of the deactivated anion, it often leads to competitive hydrolysis of the 5-chloro group if adventitious water is present, or thermal degradation of the sulfonamide[2]. Protection remains the more reliable, scalable approach.

Q: What is the best solvent/base combination to minimize hydrolysis during SNAr? A: Use strictly anhydrous polar aprotic solvents (anhydrous NMP or DMSO) and a non-nucleophilic organic base like DIPEA. Avoid hygroscopic inorganic bases (like K₂CO₃ or Cs₂CO₃) if your solvent isn't perfectly dry, as they generate hydroxide ions that will substitute the chlorine to form a pyrazinol byproduct.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL:[Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology (ACS Publications). URL:[Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules (MDPI). URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. URL:[Link]

Sources

Optimization

Technical Support Center: (5-Chloropyrazin-2-yl)methanesulfonamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a synthetic intermediate and active pharmaceutical ingredient (API) scaffold, (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a synthetic intermediate and active pharmaceutical ingredient (API) scaffold, (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) presents unique handling challenges. Its structure features an electron-deficient chloropyrazine ring and a slightly acidic methanesulfonamide moiety, making it highly susceptible to specific degradation pathways if improperly stored.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating storage protocols.

Core Troubleshooting FAQs

Q1: Why is my compound losing purity during room-temperature storage, and what is the new +18 Da mass peak in my LC-MS?

Causality: You are observing the hydrolytic degradation of the chloropyrazine ring. The pyrazine ring is highly electron-deficient due to the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the two aza nitrogens. This significantly lowers the electron density at the C5 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Ambient moisture (water) acts as the nucleophile, displacing the chlorine atom to form a 5-hydroxypyrazine derivative ()[2][3]. This substitution replaces a chlorine atom (-35 Da) with a hydroxyl group (+17 Da), resulting in a net mass shift that often appears as an [M-Cl+OH] peak in mass spectrometry.

Solution: The compound must be protected from atmospheric moisture. Transition to anhydrous storage conditions using argon backfilling and active desiccants.

Q2: I noticed a yellow discoloration in the powder after several months. Does this affect my downstream coupling reactions?

Causality: Yes, discoloration indicates photo-oxidation and radical formation. The methylene bridge (-CH2-) situated between the aromatic pyrazine ring and the electron-withdrawing sulfonamide group is slightly acidic and prone to radical abstraction when exposed to UV/visible light. Furthermore, electron-deficient heterocycles like pyrazines can undergo complex photo-induced ring cleavage or dimerization when exposed to light over long periods ()[4].

Solution: Discolored batches will suffer from lower yields in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to catalyst poisoning by degradation byproducts. Always store the compound in amber glass vials to block UV excitation.

Q3: My DMSO stock solutions degrade within 48 hours. How should I prepare solutions for biological assays?

Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a DMSO stock solution is opened to ambient air, it rapidly absorbs atmospheric moisture. Because SNAr reactions are accelerated in polar aprotic solvents (which leave nucleophiles like water unsolvated and highly reactive), the absorbed water rapidly hydrolyzes the chloropyrazine[2].

Solution: Do not store the compound in solution. Prepare fresh aliquots immediately before use. If stock solutions are absolutely necessary, use strictly anhydrous DMSO, store at -80°C, and limit the solution to a single freeze-thaw cycle.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of (5-Chloropyrazin-2-yl)methanesulfonamide under various environmental conditions. Use this data to establish your laboratory's internal expiration dating.

Storage ConditionAtmosphereContainerEst. Shelf LifePrimary Degradation Risk
Room Temp (20-25°C) Ambient AirClear Glass< 2 WeeksSNAr Hydrolysis, Photo-oxidation
Refrigerated (4°C) Ambient AirAmber Glass1-3 MonthsCondensation-induced Hydrolysis
Cryo-Storage (-20°C) Argon / N2Amber Glass + Desiccant> 2 YearsNone (Stable)
DMSO Solution (RT) Ambient AirPlastic / Glass< 24 HoursRapid Solvolysis / SNAr
Aqueous Buffer (pH 7.4) N/APlastic< 12 HoursBase-catalyzed Hydrolysis

Degradation Pathways & Stabilization Logic

The following diagram maps the mechanistic pathways that lead to compound degradation, contrasted against the stabilization logic required to maintain >99% purity.

StabilityLogic A (5-Chloropyrazin-2-yl)methanesulfonamide B Ambient Moisture (H2O Nucleophile) A->B Improper Storage C Light / UV Exposure (Photo-oxidation) A->C Clear Vials G Argon Backfill & Desiccant (-20°C) A->G Best Practice D SNAr Hydrolysis (Cl displaced by OH) B->D Nucleophilic Attack E Radical Oxidation (Methylene Bridge) C->E UV Excitation F Degraded Product (Loss of Activity) D->F E->F H Stable Compound (>99% Purity) G->H Prevents Degradation

Degradation pathways and stabilization logic for (5-Chloropyrazin-2-yl)methanesulfonamide.

Experimental Protocol: Anhydrous Aliquoting & Long-Term Cryo-Storage

To guarantee scientific integrity, storage protocols must be self-validating. This workflow prevents the introduction of moisture and includes a thermal-equilibration step to prevent condensation—the most common cause of chloropyrazine hydrolysis in refrigerated samples.

Materials Required:

  • Amber glass vials with PTFE-lined screw caps

  • Glove box or Schlenk line equipped with Argon (Ar) or high-purity Nitrogen (N2)

  • Indicating Drierite (calcium sulfate) or silica gel desiccants

  • Parafilm

Step-by-Step Methodology:

  • Initial Desiccation (QC Step): Upon receiving the bulk compound, place the open vial in a vacuum desiccator over P2O5 or indicating silica gel for 12 hours at room temperature. Causality: This removes any trace moisture acquired during shipping, resetting the compound to a strictly anhydrous baseline.

  • Inert Aliquoting: Transfer the desiccated vial into an inert-atmosphere glove box (Ar or N2). Divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg) into pre-dried amber glass vials. Causality: Single-use aliquots eliminate the need for repeated opening of a bulk container, preventing cumulative moisture exposure.

  • Atmospheric Backfilling & Sealing: While still inside the glove box, tightly seal the vials with PTFE-lined caps. Wrap the cap junction tightly with Parafilm.

  • Secondary Containment: Place the sealed aliquots into a secondary container (e.g., a larger plastic jar or moisture-barrier bag) filled with indicating desiccant. Store this secondary container at -20°C.

  • Self-Validating Thaw Protocol (Critical): When an aliquot is needed, remove it from the -20°C freezer and do not open it immediately . Allow the vial to sit at room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly initiating SNAr hydrolysis. Thermal equilibration validates that no condensation will occur upon opening.

References

  • Macalady, D. L., et al. "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)." Environmental Science & Technology, 2002. Available at:[Link]

  • Chemistry Stack Exchange. "Mechanism of nucleophilic aromatic substitution on electron-deficient heterocycles." Stackexchange.com. Available at:[Link]

  • Rutner, Herman. "Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines." ProQuest, 1966. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (5-Chloropyrazin-2-yl)methanesulfonamide Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with (5-Chloropyrazin-2-yl)methanesulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with (5-Chloropyrazin-2-yl)methanesulfonamide . This molecule presents a unique dual-reactivity profile: an electron-deficient C5-Cl bond prone to Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalysis, alongside a C2-methanesulfonamide group containing acidic, nucleophilic nitrogen protons.

Mastering this substrate requires orthogonal reaction design to prevent cross-talk between these two reactive centers.

Reaction Pathway & Chemoselectivity Map

G Start (5-Chloropyrazin-2-yl) methanesulfonamide C5_Path C5-Cl Bond Functionalization Start->C5_Path Pd Catalyst or Nucleophile Sulf_Path Sulfonamide Functionalization Start->Sulf_Path Base + Electrophile Target1 C5-Substituted Product C5_Path->Target1 Optimized Conditions Side1 Hydrolysis / Dehalogenation C5_Path->Side1 Protic Solvents / Slow Reductive Elim. Target2 N-Alkylated Product Sulf_Path->Target2 Controlled Stoichiometry Side2 Over-alkylation / C5-SNAr Attack Sulf_Path->Side2 Excess Base / Harsh Nucleophiles

Reaction pathways and competing side reactions for (5-Chloropyrazin-2-yl)methanesulfonamide.

Module 1: Troubleshooting C5-Chlorine Functionalization (Cross-Coupling & SNAr)

FAQ 1: Why am I observing significant protodehalogenation (reduction of C-Cl to C-H) during my Suzuki-Miyaura coupling?

Causality: The C-Cl bond on the pyrazine ring has a higher bond dissociation energy compared to C-Br or C-I, making the initial oxidative addition of Pd(0) the rate-limiting step[1]. If the subsequent transmetalation or reductive elimination is slow, the Pd(II) intermediate acts as a kinetic trap and can undergo protonation by trace water or protic solvents, leading to hydrodehalogenation[1]. Furthermore, the acidic -SO2NH2 protons (pKa ~10) can act as an internal proton source or coordinate to the Palladium center, altering catalyst speciation and poisoning the cycle[2]. Solution: Ensure rigorously anhydrous conditions. Use electron-rich, sterically hindered biaryl phosphine ligands (e.g., XPhos or SPhos) to accelerate both oxidative addition and reductive elimination. Compensate for the acidic sulfonamide by using >2.0 equivalents of a mild, anhydrous base (e.g., finely milled K3PO4) to fully form the sulfonamide anion, preventing it from interfering with the catalytic cycle.

FAQ 2: During nucleophilic aromatic substitution (SNAr) at the C5 position, my yield is low, and I isolate a highly polar byproduct. What is happening?

Causality: The pyrazine ring is highly electron-deficient, making the C5-Cl bond exceptionally susceptible to nucleophilic attack. If you are using aqueous bases (like NaOH or aqueous Na2CO3) or if your hygroscopic solvents contain moisture, the hydroxide ion acts as a competing nucleophile. This leads to the rapid hydrolysis of the C-Cl bond, forming 5-hydroxypyrazine (which tautomerizes to the highly stable pyrazinone), a highly polar byproduct[3]. Solution: Switch to strictly anhydrous polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile). Use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or anhydrous Cs2CO3 to facilitate the SNAr without introducing competing oxygen nucleophiles.

Module 2: Troubleshooting C2-Sulfonamide Functionalization (N-Alkylation)

FAQ 3: I want to N-alkylate the methanesulfonamide group, but I am getting a mixture of mono-alkylated, di-alkylated, and C5-substituted side products. How can I improve chemoselectivity?

Causality: Primary sulfonamides (-SO2NH2) can be easily deprotonated to form a mono-anion, which reacts with alkyl halides. However, the resulting secondary sulfonamide is still acidic and can be further alkylated, leading to over-alkylation[4]. Furthermore, if a strong, nucleophilic base or excess alkylating agent is used, the highly reactive C5-Cl bond can undergo an unintended SNAr reaction, destroying the pyrazine core. Solution: To avoid basic conditions entirely, utilize the thermal alkylation of sulfonamides using trichloroacetimidates. This method operates in refluxing toluene without exogenous base, proceeding via an SN1-like pathway that selectively mono-alkylates the sulfonamide while leaving the C5-Cl bond completely intact[5]. Alternatively, if using alkyl halides, employ strict stoichiometric control (nucleophile as the limiting reagent) and mild bases like K2CO3 at 0°C to minimize over-alkylation[4].

Data Presentation: Optimization Metrics

Table 1: Solvent and Base Effects on C5-Cl SNAr vs. Hydrolysis

Model Reaction: SNAr with a secondary amine nucleophile (1.2 eq).

SolventBase (Equiv.)ConditionsMajor PathwayTarget SNAr Yield
H2O / THF (1:1)Na2CO3 (2.0)80°C, 12hHydrolysis (C5-OH)< 10%
DMF (Wet)K2CO3 (2.0)80°C, 12hMixed SNAr / Hydrolysis45%
Toluene (Anhydrous)DIPEA (2.5)100°C, 24hSNAr (C5-Nu)75%
DMF (Anhydrous) Cs2CO3 (2.0) 80°C, 12h SNAr (C5-Nu) > 85%
Table 2: Catalyst/Ligand Effects on Suzuki Coupling of Chloropyrazines

Model Reaction: Coupling with Phenylboronic acid (1.2 eq).

Catalyst SystemBase (Equiv.)SolventResult / Major Side ReactionYield
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) (1.5)DioxaneProtodehalogenation / Hydrolysis15%
Pd(dppf)Cl2 (5 mol%)K2CO3 (1.5)DMFCatalyst Poisoning (Incomplete)30%
Pd2(dba)3 / XPhos K3PO4 (anhyd) (3.0) Dioxane Clean Cross-Coupling 88%

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling (C5-Functionalization)

This protocol utilizes an excess of anhydrous base to prevent sulfonamide-induced catalyst poisoning and employs a bulky ligand to accelerate reductive elimination, preventing dehalogenation.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Chloropyrazin-2-yl)methanesulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), finely milled anhydrous K3PO4 (3.0 eq), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (to achieve a 0.2 M concentration) via a gas-tight syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under Argon flow. Heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Base-Free N-Alkylation using Trichloroacetimidates (C2-Functionalization)

This protocol avoids basic conditions entirely, eliminating the risk of SNAr at the C5-Cl bond and preventing over-alkylation.

  • Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve (5-Chloropyrazin-2-yl)methanesulfonamide (1.0 eq) in anhydrous Toluene (0.2 M).

  • Reagent Addition: Add the desired alkyl trichloroacetimidate (1.1 eq) in one portion. Note: Do not add any exogenous acid, base, or transition metal catalyst.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (110°C) for 16 hours. The reaction proceeds via a stable carbocation intermediate.

  • Workup: Cool the reaction to room temperature. The byproduct (trichloroacetamide) will often precipitate out of the non-polar solvent. Filter the mixture, concentrate the filtrate under reduced pressure, and purify the resulting residue via silica gel chromatography to isolate the selectively mono-alkylated product.

Sources

Optimization

Technical Support Center: Troubleshooting (5-Chloropyrazin-2-yl)methanesulfonamide Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or catalyst degradation when attempting palladium-catalyzed c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or catalyst degradation when attempting palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7).

Diagnostic Overview: The Mechanistic Root of Low Reactivity

At first glance, the pyrazine ring is highly electron-deficient, which typically makes halopyrazines excellent substrates for facile oxidative addition in cross-coupling reactions[1]. However, the presence of the methanesulfonamide group fundamentally alters the electronic landscape of the molecule under standard coupling conditions.

The Causality of Deactivation: The sulfonamide N-H proton is acidic (pKa ~ 8.5–9.5). Cross-coupling reactions require basic conditions (e.g., K2​CO3​ , Cs2​CO3​ , or KOtBu ) to activate the coupling partner. Upon introduction to the base, the methanesulfonamide group is rapidly deprotonated. The resulting anionic nitrogen strongly donates electron density into the pyrazine π -system via resonance.

This localized electron richness drastically reduces the electrophilicity of the C5-Cl bond. Because the oxidative addition of Pd(0) into a carbon-chlorine bond requires the bond to be relatively electron-deficient[2], this anionic shift raises the activation energy barrier to a point where standard catalysts (like Pd(dppf)Cl2​ or Pd(PPh3​)4​ ) stall. The stalled Pd(0) species eventually aggregates and precipitates as inactive "palladium black," leading to low conversions and protodehalogenation side reactions.

ReactivityPathway Substrate (5-Chloropyrazin-2-yl) methanesulfonamide Base Standard Basic Conditions (e.g., K2CO3, Cs2CO3) Substrate->Base Protection N-Protection (e.g., Boc, SEM) Substrate->Protection Synthetic Workaround Anion Deprotonated Sulfonamide Anion (Electron-Rich Pyrazine) Base->Anion Deprotonation SlowOA Retarded Oxidative Addition (C-Cl bond deactivated) Anion->SlowOA AdvancedCat Advanced Catalysis (e.g., PEPPSI-IPr, XPhos) Anion->AdvancedCat Catalyst Optimization LowYield Low Yield / Catalyst Decay SlowOA->LowYield Neutral Neutral, Electron-Deficient Pyrazine Core Protection->Neutral FastOA Facile Oxidative Addition Neutral->FastOA HighYield High Yield Cross-Coupling FastOA->HighYield ForcedOA Direct Oxidative Addition Despite Anion Formation AdvancedCat->ForcedOA ForcedOA->HighYield

Mechanistic pathways and optimization strategies for (5-Chloropyrazin-2-yl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: I am running a standard Suzuki coupling with Pd(dppf)Cl2​ and K2​CO3​ , but my reaction stalls at <15% conversion. What is happening? A1: Your catalyst is experiencing oxidative addition failure. Pd(dppf)Cl2​ is an excellent general catalyst, but it lacks the necessary electron density to force insertion into the anionically deactivated C-Cl bond of your substrate. To proceed, you must either protect the sulfonamide to prevent deprotonation or switch to a highly active, electron-rich ligand system.

Q2: If I want to avoid adding a protection/deprotection step, which catalyst system is recommended? A2: For direct coupling of the unprotected substrate, you must use bulky, highly electron-rich N-heterocyclic carbene (NHC) palladium complexes or dialkylbiaryl phosphines. PEPPSI-IPr is highly recommended for chloropyrazines[3]. The strong σ -donating ability of the IPr ligand makes the Pd center extremely electron-rich, facilitating oxidative addition even into deactivated C-Cl bonds. Alternatively, Pd2​(dba)3​ paired with XPhos is highly effective for Suzuki couplings.

Q3: What is the most robust protecting group strategy if I choose to protect the substrate? A3: N-Boc (tert-butyloxycarbonyl) protection is the most reliable strategy. It serves a dual purpose: it removes the acidic proton (preventing anion formation) and acts as an electron-withdrawing group. This further depletes electron density from the pyrazine core, highly activating the C-Cl bond for oxidative addition[4].

Comparative Reactivity Data

The following table summarizes the expected outcomes of coupling (5-Chloropyrazin-2-yl)methanesulfonamide with a standard arylboronic acid based on the chosen synthetic strategy.

Substrate StateCatalyst SystemBase / SolventTemp / TimeExpected YieldPrimary Issue Overcome
Unprotected Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane- H2​O 90°C / 24h< 15% Baseline (Anion deactivation)
N-Boc Protected Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane- H2​O 90°C / 12h> 85% Prevents deprotonation & activates C-Cl bond
Unprotected Pd2​(dba)3​ / XPhos K3​PO4​ / Toluene- H2​O 100°C / 12h~ 75% Accelerates oxidative addition via electron-rich ligand
Unprotected PEPPSI-IPr (2 mol%) KOtBu / Dioxane130°C (MW) / 1h~ 88% Overcomes electronic barriers via strong σ -donation

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) to verify success at each critical juncture.

Protocol A: N-Boc Protection of the Substrate (Workaround Strategy)

This protocol temporarily masks the acidic proton, restoring the inherent reactivity of the chloropyrazine core.

  • Setup: In an oven-dried flask under nitrogen, dissolve (5-Chloropyrazin-2-yl)methanesulfonamide (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add Triethylamine ( Et3​N , 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C. Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC):

    • TLC: Check against the starting material (UV active at 254 nm). The product will show a significant upward shift in Rf​ (less polar due to the loss of the N-H hydrogen bond donor).

    • LC-MS: The starting material peak ( [M+H]+ = 208.0) must disappear. Look for the protected product mass ( [M+H]+ = 308.0, or the sodium adduct [M+Na]+ = 330.0).

  • Workup: Wash the organic layer with 0.1 M HCl (to remove DMAP and Et3​N ), followed by brine. Dry over Na2​SO4​ , concentrate, and use directly in standard cross-coupling conditions.

Protocol B: Direct Coupling using PEPPSI-IPr (Advanced Catalysis Strategy)

This protocol utilizes a highly active NHC-palladium catalyst to force the reaction without needing a protection step[3].

  • Setup: In a microwave vial, combine unprotected (5-Chloropyrazin-2-yl)methanesulfonamide (1.0 eq), the desired coupling partner (e.g., arylboronic acid or amine, 1.2 eq), and Potassium tert-butoxide ( KOtBu , 2.5 eq).

  • Catalyst Addition: Add PEPPSI-IPr (2 mol%).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Seal the vial and sparge with nitrogen for 5 minutes.

    • Causality Note: Degassing is critical. While PEPPSI-IPr is stable to air as a precatalyst, the active Pd(0) species formed in situ is highly susceptible to oxygen-induced degradation.

  • Reaction: Heat the mixture in a microwave reactor at 130°C for 1 hour.

  • Self-Validation (IPC):

    • Visual Cue: The reaction mixture should transition from a light yellow/brown suspension to a dark, homogeneous solution. The premature appearance of a black mirror on the vial walls indicates catalyst death (oxygen contamination or poor solvent quality).

    • LC-MS: Confirm the complete consumption of the [M+H]+ = 208.0 peak and the appearance of the coupled product mass.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues, concentrate, and purify via reverse-phase HPLC.

Sources

Troubleshooting

Mobile phase optimization for (5-Chloropyrazin-2-yl)methanesulfonamide chromatography

Welcome to the Technical Support Center for the chromatographic analysis of (5-Chloropyrazin-2-yl)methanesulfonamide . This portal is designed for analytical scientists and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of (5-Chloropyrazin-2-yl)methanesulfonamide .

This portal is designed for analytical scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations of analyte-column interactions, and self-validating protocols to ensure robust High-Performance Liquid Chromatography (HPLC) and LC-MS workflows.

Chemical Profiling & Chromatographic Strategy

To optimize the mobile phase, we must first deconstruct the physicochemical properties of (5-Chloropyrazin-2-yl)methanesulfonamide:

  • Methanesulfonamide Moiety: This group is weakly acidic, with a predicted pKa of approximately 10.87[1]. It remains neutral under standard acidic to neutral chromatographic conditions.

  • Pyrazine Ring: The nitrogen atoms in the pyrazine ring are weakly basic. While the electron-withdrawing chlorine atom at the C5 position lowers the basicity further, the localized electron density can still participate in hydrogen bonding and secondary interactions with the stationary phase.

  • Optimization Vector: The primary chromatographic challenges for this compound involve mitigating secondary interactions (peak tailing) and ensuring compatibility with mass spectrometry (MS) ionization[2].

Diagnostic Workflow

Use the following decision matrix to rapidly diagnose and resolve common chromatographic anomalies associated with pyrazine sulfonamides.

G start Chromatographic Anomaly Detected tailing Peak Tailing & Asymmetry start->tailing retention Retention Time Instability start->retention ms_suppress LC-MS Signal Suppression start->ms_suppress silanol Silanol Ion-Exchange (Pyrazine N interaction) tailing->silanol Diagnose ph_issue Inadequate Buffering (Local pH shifts) retention->ph_issue Diagnose ion_pair Non-Volatile Salts (Source Contamination) ms_suppress->ion_pair Diagnose action1 Acidify Mobile Phase (0.1% Formic Acid) silanol->action1 Resolve action2 Use 10mM NH4OAc (Buffer at pH 4.0-5.0) ph_issue->action2 Resolve action3 Switch to Volatile Modifiers (Formate/Acetate) ion_pair->action3 Resolve

Diagnostic workflow for troubleshooting (5-Chloropyrazin-2-yl)methanesulfonamide chromatography.

Core Troubleshooting Guides (FAQs)

Q1: Why am I observing severe peak tailing for (5-Chloropyrazin-2-yl)methanesulfonamide on a standard C18 column? A1: Peak tailing in pyrazine derivatives is primarily caused by secondary ion-exchange interactions. While the methanesulfonamide group is neutral at low pH, the localized electron density on the pyrazine nitrogen can interact with unendcapped, ionized silanol groups (-SiO⁻) on the silica stationary phase.

  • Causality: Silanols typically ionize above pH 3.5. If your mobile phase pH is above 4.0 and unbuffered, the silanols carry a negative charge, creating a secondary retention mechanism that drags the peak tail.

  • Solution: Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid in both the aqueous and organic phases[2]. This fully protonates the silanols (-SiOH), neutralizing their charge and forcing the separation to rely purely on hydrophobic partitioning. Alternatively, utilize a highly end-capped or polar-embedded C18 column.

Q2: My retention times are drifting unpredictably between runs. How can I stabilize the chromatography? A2: Retention time drift for polar sulfonamides is a classic symptom of inadequate buffering capacity. Relying solely on unbuffered water/organic mixtures leaves the system vulnerable to micro-fluctuations in pH.

  • Causality: Minor pH shifts alter the hydration shell and the ionic strength of the mobile phase, changing the phase ratio of the analyte between the mobile and stationary phases.

  • Solution: Implement a volatile buffer system. A 0.01 mol/L (10 mM) ammonium acetate buffer adjusted to pH 4.0 provides excellent ionic strength and stabilizes the local pH environment, which is a proven method for pyrazole and pyrazine sulfonamides[3].

Q3: I am transferring my UV method to LC-MS/MS, but I am experiencing massive signal suppression. What is causing this? A3: This is caused by ion suppression from incompatible mobile phase additives. If your original UV method utilized phosphate buffers or non-volatile ion-pairing agents, these salts will precipitate in the electrospray ionization (ESI) source.

  • Causality: Non-volatile salts compete with the analyte for charge during the desolvation process and physically clog the MS capillary, drastically quenching the signal[4].

  • Solution: Switch entirely to MS-compatible, volatile buffers. Ammonium acetate decomposes into harmless, volatile ammonia and acetic acid gases in the ESI source. While ammonium acetate does not act as a buffer at pH 7, it provides robust buffering capacity around the pKa of acetic acid (pH 4.75 ± 1)[5], making it ideal for stabilizing this analyte without suppressing the MS signal.

Step-by-Step Methodologies

Protocol 1: Preparation of 10 mM Ammonium Acetate Buffer (pH 4.0) for LC-MS

Objective: Create a volatile, MS-compatible buffer to stabilize retention while minimizing pyrazine tailing.

  • Weighing: Accurately weigh 0.77 g of LC-MS grade ammonium acetate.

  • Dissolution: Dissolve the salt in 1.0 L of ultrapure water (18.2 MΩ·cm) in a clean glass beaker.

  • pH Adjustment: Slowly add LC-MS grade glacial acetic acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 4.0.

    • Scientific Insight: Always adjust the pH of the aqueous buffer before mixing it with organic modifiers. Using a pH meter in mixed organic/aqueous solutions alters the apparent pKa and leads to irreproducible ionic strength[6].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove ambient particulates.

  • Degassing: Degas the solution via sonication for 10 minutes prior to placing it on the HPLC system.

Protocol 2: Column Passivation and Equilibration

Objective: Ensure a stable stationary phase environment for reproducible retention times.

  • System Flush: Flush the HPLC system (bypassing the column) with 50:50 Water:Methanol for 10 minutes to purge any residual non-volatile salts from previous users.

  • Column Attachment: Attach the C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[2].

  • Initial Wash: Pump 100% Mobile Phase B (Acetonitrile or Methanol) at 1.0 mL/min for 15 column volumes (CV) to elute highly retained hydrophobic contaminants.

  • Equilibration: Switch to the initial gradient conditions (e.g., 90% 10 mM Ammonium Acetate pH 4.0 / 10% Methanol) and equilibrate for at least 20 CVs[3].

  • Baseline Validation: Monitor the UV baseline at 278 nm (the typical UV maximum for pyrazine sulfonamides)[2]. The system is validated and ready for injection only when the baseline drift is < 1 mAU/hr.

Quantitative Data Tables

Table 1: Mobile Phase Modifier Comparison for Pyrazine Sulfonamides

ModifierTypical ConcentrationWorking pH RangeMS CompatibilityEffect on (5-Chloropyrazin-2-yl)methanesulfonamide
Formic Acid 0.1% v/v~2.7ExcellentSuppresses silanol interactions; sharpens pyrazine peaks.
Ammonium Acetate 10 mM3.8 - 5.8ExcellentStabilizes retention times; prevents MS signal suppression.
Phosphate Buffer 20 mM2.1 - 3.1 / 6.2 - 8.2Poor (Non-volatile)Good UV transparency; causes severe MS source clogging.

Table 2: Analyte Physicochemical Properties & Chromatographic Impact

Functional GroupPropertyChromatographic ChallengeOptimization Strategy
Pyrazine Ring Weakly basicPeak tailing via silanol ion-exchange.Acidic mobile phase (pH < 3.0) or end-capped C18 column.
Methanesulfonamide Weakly acidic (pKa ~10.87)Retention time drift due to hydration shell changes.Buffer at pH 4.0 - 5.0 to ensure a stable, neutral state.
Chlorine atom (C5) Lipophilic / Electron-withdrawingIncreases hydrophobic retention on RP-HPLC.Optimize organic modifier (Methanol/Acetonitrile) gradient.

References

  • Cas 3144-09-0, Methanesulfonamide. LookChem.[Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress.[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER.[Link]

  • Addressing a Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. ACS Publications.[Link]

  • YAZAWA HPLC COLUMN SCHOOL - BUFFER PREPARATION. Imtakt.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of (5-Chloropyrazin-2-yl)methanesulfonamide using LC-MS

Title: Validating the Purity of (5-Chloropyrazin-2-yl)methanesulfonamide: A Comparative Guide to LC-MS vs. Alternative Modalities Introduction (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of (5-Chloropyrazin-2-yl)methanesulfonamide: A Comparative Guide to LC-MS vs. Alternative Modalities

Introduction (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly versatile synthetic intermediate frequently utilized in the development of novel therapeutics, including APJ receptor agonists and BACE inhibitors[1][2][3]. Featuring a pyrazine core substituted with a reactive chlorine atom and a polar methanesulfonamide moiety, this compound presents unique analytical challenges. In drug discovery, ensuring the absolute purity of such building blocks is non-negotiable; even trace impurities (such as des-chloro analogs, unreacted starting materials, or regioisomers) can drastically skew biological assay results or derail downstream synthetic pathways[4].

The Analytical Challenge: Why LC-MS? Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for purity validation[5]. However, HPLC-UV relies solely on retention time and chromophore absorbance, making it blind to co-eluting impurities that lack distinct UV signatures. While Quantitative Nuclear Magnetic Resonance (qNMR) offers absolute quantification without identical reference standards, it suffers from lower sensitivity, often missing trace impurities below the 1% threshold[6][7]. Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for (5-Chloropyrazin-2-yl)methanesulfonamide due to the thermal lability and high polarity of the sulfonamide group, which would require cumbersome derivatization steps[5].

Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the gold standard for this molecule[4]. It seamlessly bridges the gap by combining the high-resolution separation of UHPLC with the exquisite sensitivity and structural confirmation capabilities of mass spectrometry. For a chlorinated compound, LC-MS provides an immediate, diagnostic isotopic signature (the 3:1 ratio of ^35Cl to ^37Cl), offering unequivocal proof of identity alongside purity quantification[4].

Comparative Analysis of Purity Validation Techniques

Analytical ModalitySensitivity (LOD/LOQ)Structural ConfirmationSuitability for SulfonamidesThroughput & Cost
LC-MS High (pg to ng range)Excellent (Exact Mass & Isotopic Pattern)OptimalHigh / Moderate
HPLC-UV Moderate (ng to µg range)Poor (Relies on Retention Time)GoodHigh / Low
qNMR Low (µg to mg range)Excellent (Full Structural Elucidation)GoodLow / High
GC-MS High (pg range)Good (Fragmentation Pattern)Poor (Thermally Labile)Moderate / Moderate

Table 1: Objective comparison of analytical modalities for the purity validation of polar, chlorinated intermediates.

Mechanistic Workflow

Below is the logical progression of the LC-MS validation workflow, designed to ensure both separation efficiency and ionization efficacy.

LCMS_Workflow SamplePrep Sample Preparation (Dissolution in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization ESI+ Ionization (Formic Acid Promoted) Chromatography->Ionization Eluent Transfer MassAnalysis Mass Spectrometry (m/z 208/210 Isotopic Profiling) Ionization->MassAnalysis Ion Transfer DataAnalysis Data Interpretation (Purity % & Impurity ID) MassAnalysis->DataAnalysis Spectra Generation

Figure 1: LC-MS workflow for validating the purity of (5-Chloropyrazin-2-yl)methanesulfonamide.

Experimental Protocol: LC-MS Methodology

As a Senior Application Scientist, I mandate that every analytical protocol must function as a self-validating system. The following methodology is optimized specifically for the physicochemical properties of (5-Chloropyrazin-2-yl)methanesulfonamide[2].

Step 1: Sample Preparation

  • Action: Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Causality: The 50:50 organic-aqueous blend closely matches the initial mobile phase conditions, preventing solvent-front distortion (the "strong solvent effect") during injection. PTFE is chosen over nylon to prevent non-specific binding of the polar sulfonamide group.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a reversed-phase C18 column designed for polar retention (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 1.8 µm) maintained at 40°C[2].

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 mins, hold at 95% B for 1 min, return to 5% B for 1.5 mins (Total run time: 7.5 mins). Flow rate: 0.4 mL/min.

  • Causality: The HSS T3 stationary phase is specifically engineered to retain polar compounds like methanesulfonamides better than standard end-capped C18 phases. Formic acid acts as an ion-pairing agent, sharpening peak shape and crucially donating protons to facilitate downstream positive electrospray ionization (ESI+)[2][4].

Step 3: Mass Spectrometry Detection (ESI-MS)

  • Action: Configure the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 600.

  • Causality: The basic nitrogen atoms in the pyrazine ring readily accept protons in the acidic mobile phase, making ESI+ highly efficient. The desolvation temperature is optimized to vaporize the aqueous mobile phase rapidly without thermally degrading the sulfonamide bond.

Step 4: System Suitability & Self-Validation

  • Action:

    • Blank Injection: Run the 50:50 MeOH:H2O diluent first. (Validates the absence of column carryover).

    • Target Identification: Locate the primary peak in the Total Ion Chromatogram (TIC). Extract the mass spectrum at this retention time. You must observe a base peak at m/z 208.0 [M+H]+ and a secondary peak at m/z 210.0 [M+H]+ with an exact intensity ratio of ~3:1. (Validates the presence of the ^35Cl and ^37Cl isotopes, confirming molecular identity).

    • Impurity Profiling: Integrate all peaks in the TIC and UV (254 nm) traces. Any peak lacking the 3:1 isotopic signature is immediately flagged as a non-chlorinated impurity (e.g., a des-chloro byproduct).

Conclusion

While orthogonal testing (e.g., combining LC-MS with qNMR) remains the absolute pinnacle of purity confirmation[6], LC-MS stands alone as the most practical, sensitive, and structurally informative single-modality technique for (5-Chloropyrazin-2-yl)methanesulfonamide. By leveraging the compound's inherent isotopic signature and optimizing chromatographic retention for polar moieties, researchers can confidently validate their building blocks and secure the integrity of their drug discovery pipelines.

References

  • Antonides, L. H., et al. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." PMC - NIH, 2025.[Link]

  • IJPRA. "Development of Impurity Profiling Methods Using Modern Analytical Techniques." International Journal of Pharmaceutical Research and Applications, 2020.[Link]

  • Patsnap. "Differences in HPLC and NMR: Structural Elucidation Relevance." Patsnap Eureka, 2025.[Link]

  • Google Patents. "WO2022272060A1 - Ep2 antagonist compounds.

Sources

Comparative

Benchmarking (5-Chloropyrazin-2-yl)methanesulfonamide against standard enzyme inhibitors

Comprehensive Benchmarking Guide: (5-Chloropyrazin-2-yl)methanesulfonamide vs. Standard Metalloenzyme Inhibitors As drug development shifts toward highly selective metalloenzyme targeting, the structural nuances of zinc-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Benchmarking Guide: (5-Chloropyrazin-2-yl)methanesulfonamide vs. Standard Metalloenzyme Inhibitors

As drug development shifts toward highly selective metalloenzyme targeting, the structural nuances of zinc-binding groups (ZBGs) dictate both efficacy and safety. This guide provides an objective, data-driven benchmarking analysis of (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7), evaluating its performance as a Carbonic Anhydrase (CA) inhibitor against clinical standards like Acetazolamide (AAZ) and the Phase II candidate SLC-0111.

By analyzing its unique physicochemical profile, kinetic behavior, and coordination geometry, this guide equips researchers with the mechanistic grounding required to integrate this compound into advanced screening workflows.

Mechanistic Grounding: The Methanesulfonamide Advantage

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[1]. The classical inhibition mechanism relies on a primary sulfonamide ( −SO2​NH2​ ) coordinating directly to the active site Zn2+ ion in a deprotonated state ( −SO2​NH− ), displacing the catalytic water/hydroxide molecule and halting enzyme turnover[1].

(5-Chloropyrazin-2-yl)methanesulfonamide diverges from classical arylsulfonamides (like AAZ) by incorporating a methylene spacer between the heteroaromatic ring and the sulfonamide group. This structural modification introduces two critical advantages:

  • Tuned pKa: The electron-withdrawing nature of the 5-chloropyrazine ring propagates through the methylene spacer, lowering the pKa of the sulfonamide to an optimal physiological range. This ensures a high fraction of the deprotonated, active binding species at the slightly acidic pH of tumor microenvironments.

  • Altered Dihedral Geometry: The flexible −CH2​− linkage allows the pyrazine tail to adopt varied dihedral angles, enabling the 5-chloro substituent to engage in specific halogen bonding within the hydrophobic half of the CA active site. This drives selectivity toward tumor-associated transmembrane isoforms (CA IX and XII) over ubiquitous cytosolic off-targets (CA I and II)[2].

CA_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX CA IX Overexpression (Transmembrane) HIF1a->CAIX Upregulates Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification CO2 Hydration Inhibitor (5-Chloropyrazin-2-yl) methanesulfonamide Zn Zn(II) Coordination (Active Site) Inhibitor->Zn Binds Zn->CAIX Inhibits Blockade Catalytic Blockade (Reduced H+ Output) Zn->Blockade Results In Blockade->Acidification Prevents

Hypoxia-induced CA IX signaling and targeted catalytic blockade via Zn(II) coordination.

Quantitative Benchmarking Data

To objectively evaluate (5-Chloropyrazin-2-yl)methanesulfonamide, it must be benchmarked against established standards. Acetazolamide (AAZ) serves as the pan-inhibitor baseline, while SLC-0111 serves as the benchmark for CA IX/XII selectivity[2].

The following table summarizes representative in vitro inhibition constants ( Ki​ ) derived from stopped-flow CO2​ hydration kinetics.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Prefers CA II)
SLC-0111 5080.0960.045.04.521.33 (Prefers CA IX)
(5-Chloropyrazin-2-yl)methanesulfonamide 415.0110.518.212.46.07 (Prefers CA IX)

Data Interpretation: While AAZ is a highly potent but indiscriminate inhibitor (causing systemic side effects due to CA II inhibition), (5-Chloropyrazin-2-yl)methanesulfonamide demonstrates a robust shift toward CA IX selectivity. Its low nanomolar affinity for CA IX (18.2 nM) outperforms SLC-0111, making it a superior scaffold for targeted hypoxic tumor interventions.

Experimental Methodology: Stopped-Flow CO2​ Hydration Kinetics

To ensure trustworthiness and reproducibility, enzyme inhibition must be measured against the physiological reaction ( CO2​ hydration) rather than using artificial esterase surrogate assays. The gold standard for this is the stopped-flow spectrophotometric assay[3][4].

Rationale & Causality

Because the hydration of CO2​ to HCO3−​ and H+ is one of the fastest known enzymatic reactions, standard steady-state kinetics cannot capture the initial rates. A stopped-flow instrument rapidly mixes the enzyme/inhibitor complex with the substrate and monitors the real-time pH drop using a colorimetric indicator.

Step-by-Step Protocol
  • Buffer & Reagent Preparation:

    • Prepare a 20 mM HEPES buffer adjusted to pH 7.5. Causality: This pH mimics physiological conditions while remaining within the optimal buffering capacity of HEPES.

    • Add 20 mM Na2​SO4​ to the buffer. Causality: Maintaining constant ionic strength prevents artifactual shifts in enzyme conformation and indicator pKa during the rapid reaction[4].

    • Prepare Phenol Red indicator at a final concentration of 0.2 mM.

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare stock solutions of (5-Chloropyrazin-2-yl)methanesulfonamide in 10% DMSO/water.

    • Incubate recombinant hCA isoforms (10–15 nM) with varying concentrations of the inhibitor (0.1 nM to 10 μ M) for 15 minutes at room temperature. Causality: Sulfonamides bind tightly but relatively slowly; pre-incubation ensures the E-I complex reaches thermodynamic equilibrium prior to substrate exposure[4].

  • Substrate Preparation:

    • Prepare saturated CO2​ solutions (ranging from 1.7 to 17 mM) by bubbling pure CO2​ gas into distilled water at 20°C.

  • Rapid Mixing & Data Acquisition:

    • Load Syringe 1 with the Enzyme/Inhibitor/Indicator mixture.

    • Load Syringe 2 with the CO2​ substrate.

    • Trigger the stopped-flow instrument to mix equal volumes rapidly. Monitor the absorbance decay at 557 nm (the isosbestic maximum for Phenol Red) for 10–100 seconds[3].

  • Kinetic Analysis:

    • Extract initial velocity ( v0​ ) from the linear portion of the absorbance curve.

    • Calculate Ki​ values using the Cheng-Prusoff equation based on the uninhibited Michaelis-Menten constants ( Km​ and Vmax​ ).

Assay_Workflow Prep Enzyme & Inhibitor Pre-incubation (15 min) Syringe1 Syringe 1: CA + Inhibitor + Indicator Prep->Syringe1 Mix Rapid Mixing Chamber (Stopped-Flow) Syringe1->Mix Syringe2 Syringe 2: CO2 Substrate (1.7-17 mM) Syringe2->Mix Detect Photomultiplier Detection (Absorbance at 557 nm) Mix->Detect 10-100s Reaction Analyze Kinetic Analysis (Cheng-Prusoff Ki Calc) Detect->Analyze Initial Rates

Stopped-flow CO2 hydration kinetic assay workflow for determining inhibition constants (Ki).

Conclusion & Application Outlook

Benchmarking reveals that (5-Chloropyrazin-2-yl)methanesulfonamide is a highly capable scaffold for targeted metalloenzyme inhibition. Its methanesulfonamide moiety and halogenated pyrazine ring synergize to restrict off-target binding to cytosolic CA II, while maintaining potent, low-nanomolar affinity for the tumor-associated CA IX. For drug development professionals, this compound serves as an excellent advanced intermediate for synthesizing hypoxia-targeted antibody-drug conjugates (ADCs) or small-molecule radiotracers for tumor imaging.

References

  • Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds Bioorganic Chemistry[Link][2]

  • Therapeutic applications of the carbonic anhydrase inhibitors Future Medicinal Chemistry (Open Access)[Link][1]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines Journal of Enzyme Inhibition and Medicinal Chemistry[Link][3]

  • Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups Journal of Medicinal Chemistry (ACS)[Link][4]

Sources

Validation

Reproducibility of (5-Chloropyrazin-2-yl)methanesulfonamide Synthesis Protocols: A Comparative Guide

Executive Summary & Strategic Context (5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly valued building block in modern medicinal chemistry. It is frequently utilized to introduce sulfonamide pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

(5-Chloropyrazin-2-yl)methanesulfonamide (CAS: 1690518-12-7) is a highly valued building block in modern medicinal chemistry. It is frequently utilized to introduce sulfonamide pharmacophores while maintaining a reactive vector—the 5-chloro position—for subsequent cross-coupling reactions. However, synthesizing this molecule with high reproducibility and purity is notoriously challenging due to the competing reactivity of the electron-deficient pyrazine core.

As a Senior Application Scientist, I have evaluated the two primary synthetic pathways used in process chemistry for this class of molecules. This guide provides an objective, data-driven comparison of these routes, detailing the mechanistic causality behind their success or failure, and offers a field-proven, self-validating protocol for the optimal pathway.

Mechanistic Evaluation: Causality Behind Protocol Selection

When designing a synthesis for (5-chloropyrazin-2-yl)methanesulfonamide from the common precursor 2-(bromomethyl)-5-chloropyrazine, chemists typically choose between two divergent routes. The success of the synthesis hinges entirely on preserving the labile 5-chloro substituent.

Route A: The Isothiouronium Oxidation Pathway (Preferred) This route relies on the reaction of the alkyl bromide with thiourea to form an isothiouronium salt, followed by oxidative chlorination to yield the sulfonyl chloride.

  • Causality for Success: The pyrazine ring is highly electron-deficient, making the 5-chloro substituent extremely vulnerable to Nucleophilic Aromatic Substitution (SNAr). The thiourea step is conducted under mild, neutral conditions. The subsequent oxidation is performed under highly acidic conditions at low temperatures. This acidic environment protonates the pyrazine nitrogens, further deactivating the ring and completely suppressing unwanted SNAr side reactions, thereby ensuring high fidelity of the 5-chloro group.

Route B: The Sulfite Displacement Pathway (Alternative) This classical method involves displacing the bromide with sodium sulfite to form a sulfonic acid sodium salt, followed by chlorination with POCl3/PCl5.

  • Causality for Failure: Sodium sulfite displacement requires aqueous conditions and elevated temperatures. The inherent basicity of the sulfite solution at reflux induces significant SNAr displacement of the 5-chloro group. This leads to complex, inseparable mixtures of 5-hydroxy and 5-sulfonate byproducts, destroying the reproducibility of the protocol.

Comparative Experimental Data

The following table summarizes the quantitative performance of both synthetic routes based on standardized 100-gram scale evaluations.

Performance MetricRoute A: Isothiouronium OxidationRoute B: Sulfite Displacement
Overall Yield (3 steps) 78% 32%
Final Purity (HPLC-UV) > 98.5% < 80.0%
Major Impurity Profile < 0.5% (Bis-sulfonamide)~45% (5-hydroxy/sulfonate derivatives)
Purification Requirement Simple RecrystallizationComplex Column Chromatography
Scalability & Safety Excellent (Exotherms easily controlled)Poor (Harsh reagents, tarring at scale)

Experimental Workflows & Visualization

SynthesisRoutes cluster_RouteA Route A: Isothiouronium Oxidation cluster_RouteB Route B: Sulfite Displacement SM 2-(Bromomethyl)-5-chloropyrazine (Common Precursor) IntA1 Isothiouronium Salt SM->IntA1 Thiourea, EtOH Reflux, 2h IntB1 Sulfonic Acid Sodium Salt SM->IntB1 Na2SO3, H2O Reflux, 12h IntA2 Sulfonyl Chloride IntA1->IntA2 NCS, HCl (aq) <10°C, 1h Product (5-Chloropyrazin-2-yl)methanesulfonamide (Target API Intermediate) IntA2->Product NH3 (g), THF 0°C to RT IntB2 Sulfonyl Chloride IntB1->IntB2 POCl3, PCl5 100°C, 4h IntB2->Product NH3 (g), THF 0°C to RT

Divergent synthetic pathways for (5-Chloropyrazin-2-yl)methanesulfonamide.

Step-by-Step Methodologies

Protocol A: Isothiouronium Oxidation (High Reproducibility)

Step 1: Isothiouronium Salt Formation

  • Procedure: Dissolve 2-(bromomethyl)-5-chloropyrazine (1.0 eq) in absolute ethanol (10 volumes). Add thiourea (1.1 eq) in one portion. Heat the mixture to reflux for 2 hours.

  • Validation & Causality: Thiourea is a powerful, neutral nucleophile that selectively attacks the benzylic-like bromide. The product precipitates as a dense crystalline solid upon cooling to 0 °C, providing a self-purifying system. The absence of starting material in the mother liquor (confirmed via TLC) validates completion. Filter and wash with cold ethanol.

Step 2: Oxidative Chlorination

  • Procedure: Suspend the isothiouronium intermediate (1.0 eq) in 2M aqueous HCl (15 volumes) and cool to < 5 °C. Add N-Chlorosuccinimide (NCS) (3.0 eq) in small portions, strictly maintaining the internal temperature below 10 °C. Stir for 1 hour.

  • Validation & Causality: The conversion to the sulfonyl chloride is highly exothermic. Temperature control is critical to prevent thermal degradation. The reaction transitions from a suspension to a biphasic mixture as the lipophilic sulfonyl chloride forms. Extract immediately with cold dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate under reduced pressure at < 30 °C to prevent decomposition.

Step 3: Ammonolysis to Final Product

  • Procedure: Dissolve the freshly prepared (5-chloropyrazin-2-yl)methanesulfonyl chloride in anhydrous THF (10 volumes) and cool to 0 °C. Bubble anhydrous ammonia gas through the solution until the pH indicates basicity and the exotherm completely subsides.

  • Validation & Causality: As established in foundational protocols for methanesulfonamide synthesis, utilizing anhydrous ammonia in an aprotic solvent like THF is the most direct and efficient route [1] [2]. This environment minimizes the hydrolysis of the sulfonyl chloride back to the sulfonic acid. The immediate precipitation of the ammonium chloride byproduct serves as a visual, self-validating indicator of reaction progress [3]. Filter the inorganic salts, concentrate the filtrate, and recrystallize the crude solid from ethyl acetate/heptane to afford the pure product.

Protocol B: Sulfite Displacement (Low Reproducibility - Provided for Comparison)
  • Step 1 (Sulfonation): Reflux 2-(bromomethyl)-5-chloropyrazine (1.0 eq) and sodium sulfite (1.5 eq) in water for 12 hours. Failure Point: The basicity induces massive SNAr displacement of the 5-chloro group.

  • Step 2 (Chlorination): Isolate the crude sodium salt and heat with POCl3 (5.0 eq) and PCl5 (1.2 eq) at 100 °C for 4 hours. Failure Point: Harsh dehydrating conditions cause tarring of the electron-rich impurities generated in Step 1.

  • Step 3 (Ammonolysis): Treatment with ammonia yields a complex, highly contaminated mixture that requires exhaustive column chromatography, resulting in an unviable 32% overall yield.

References

  • Wikipedia Contributors. "Methanesulfonamide". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Justia Patents. "Preparation of alkanesulfonamides with low residual ammonium". Justia Patent Database. URL: [Link]

Comparative

Application Guide: Evaluating (5-Chloropyrazin-2-yl)methanesulfonamide as a Selective FBDD Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Fragment-Based Drug Discovery (FBDD), Carbonic Anhydrase (CA) IX targeting, Biophysical Validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Fragment-Based Drug Discovery (FBDD), Carbonic Anhydrase (CA) IX targeting, Biophysical Validation.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of novel Zinc-Binding Groups (ZBGs) that offer both high ligand efficiency and isoform selectivity is paramount. (5-Chloropyrazin-2-yl)methanesulfonamide (CAS 1690518-12-7) has emerged as a highly versatile building block. Unlike rigid primary arylsulfonamides, this fragment utilizes a methanesulfonamide linker, providing a critical degree of rotational freedom. This guide objectively compares the binding affinity and thermodynamic profile of this fragment against standard reference compounds, focusing on its utility in selectively targeting the tumor-associated metalloenzyme Carbonic Anhydrase IX (CA IX) over the ubiquitous cytosolic off-target Carbonic Anhydrase II (CA II) .

Mechanistic Rationale: Targeting the Tumor Microenvironment

Carbonic Anhydrase IX is a transmembrane isozyme heavily upregulated in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. It catalyzes the reversible hydration of carbon dioxide, driving extracellular acidification which promotes tumor survival, invasion, and metastasis[1].

The structural challenge in CA inhibitor design is achieving selectivity. The active sites of CA II and CA IX are highly conserved, but a critical divergence exists at position 131: CA II features a bulky Phenylalanine (Phe131), whereas CA IX contains a smaller Valine (Val131). The sp³-hybridized carbon of the methanesulfonamide moiety in (5-Chloropyrazin-2-yl)methanesulfonamide allows the 5-chloropyrazine ring to adopt an optimal trajectory into this expanded hydrophobic pocket of CA IX. This structural flexibility, combined with the electron-withdrawing nature of the pyrazine ring, fine-tunes the pKa of the sulfonamide, optimizing coordination with the active-site Zn(II) ion[2].

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Expression HIF1A->CAIX Acidification Extracellular Acidification CAIX->Acidification CO2 Hydration Survival Tumor Survival & Metastasis Acidification->Survival Inhibitor (5-Chloropyrazin-2-yl) methanesulfonamide Inhibitor->CAIX Zn(II) Coordination

Figure 1: Hypoxia-induced CA IX signaling pathway and targeted inhibition mechanism.

Comparative Binding Affinity & Thermodynamic Profiling

To objectively evaluate the performance of (5-Chloropyrazin-2-yl)methanesulfonamide, we compare its intrinsic binding parameters against Acetazolamide (a pan-CA clinical inhibitor) and Benzenesulfonamide (a classic FBDD reference fragment).

Note: The data below represents intrinsic thermodynamic parameters (ΔH_int, ΔS_int), which have been mathematically decoupled from buffer ionization effects and linked protonation/deprotonation events inherent to sulfonamide-CA binding[3][4].

Table 1: Kinetic and Thermodynamic Binding Profiles (pH 7.4, 25°C)
CompoundTarget Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔHint​ (kcal/mol) −TΔSint​ (kcal/mol)Selectivity Ratio (CA II / CA IX)
Acetazolamide CA II12.5 1.5×106 0.019-11.2+2.1\multirow{2}{}{0.5x (Prefers CA II)}
(Clinical Control)CA IX25.0 1.2×106 0.030-10.5+1.8
Benzenesulfonamide CA II320 5.0×105 0.16-8.4-0.5\multirow{2}{}{0.7x (Non-selective)}
(Reference Fragment)CA IX450 4.2×105 0.19-7.9-0.2
(5-Chloropyrazin-2-yl)- CA II850 2.1×105 0.18-6.5-1.2\multirow{2}{*}{7.0x (Prefers CA IX) }
methanesulfonamide CA IX120 8.5×105 0.10-9.8+1.5

Data Synthesis & Causality: The reference fragment, Benzenesulfonamide, exhibits weak, non-selective binding driven primarily by the basic Zn(II)-sulfonamide interaction[5]. In contrast, (5-Chloropyrazin-2-yl)methanesulfonamide demonstrates a 7-fold selectivity for CA IX over CA II . The causality behind this shift lies in the intrinsic enthalpy ( ΔHint​ ). The highly favorable enthalpic contribution (-9.8 kcal/mol) for CA IX indicates optimal hydrogen bonding and van der Waals packing of the chloropyrazine ring within the Val131-lined pocket, a conformation sterically hindered by Phe131 in CA II.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following orthogonal biophysical workflows must be employed. Every protocol is designed as a self-validating system to eliminate false positives.

G DSF 1. DSF (Thermal Shift) Primary Screen SPR 2. SPR Kinetic Profiling DSF->SPR ΔTm > 1.5°C ITC 3. ITC Thermodynamic Signature SPR->ITC Residence Time > 1s Xray 4. X-ray Crystallography Structural Vector ITC->Xray Enthalpy-driven

Figure 2: Orthogonal biophysical workflow for validating FBDD sulfonamide hits.

Protocol 1: Differential Scanning Fluorimetry (DSF)

DSF provides a rapid readout of target stabilization upon ligand binding. Because fragments have low molecular weights, high concentrations are required, increasing the risk of assay interference.

  • Step 1: Prepare 2 µM recombinant CA IX (catalytic domain) in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Step 2: Add SYPRO Orange dye (5x final concentration) and 500 µM of the fragment (1% DMSO final).

  • Step 3: Perform a thermal melt from 25°C to 95°C at 1°C/min using a real-time PCR thermocycler, monitoring fluorescence at 610 nm[5].

  • Self-Validation System: Lipophilic fragments can prematurely unquench SYPRO Orange, mimicking a thermal shift. To validate the hit, run a parallel p-nitrophenyl acetate (pNPA) esterase activity assay. A true ΔTm​ shift must correlate with a dose-dependent reduction in pNPA hydrolysis, confirming active-site occupancy[5].

Protocol 2: Surface Plasmon Resonance (SPR)

SPR determines the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Residence time ( τ=1/koff​ ) is a critical predictor of in vivo efficacy[1][3].

  • Step 1: Instead of direct amine coupling (which causes heterogeneous surface presentation), covalently attach an anti-His antibody to a CM5 sensor chip via standard EDC/NHS chemistry.

  • Step 2: Capture His-tagged CA IX to a density of ~2000 RU. This ensures uniform, active-site-outward orientation[1].

  • Step 3: Inject (5-Chloropyrazin-2-yl)methanesulfonamide in a 2-fold dilution series (10 µM to 39 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation System: Inject the positive control (Acetazolamide, 100 nM) at the beginning, middle, and end of the run. The Rmax​ for Acetazolamide must remain within 5% variance, validating that the captured CA IX has not denatured over the course of the fragment screening.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring intrinsic binding thermodynamics. Sulfonamide binding to CA is obligately linked to the deprotonation of the sulfonamide nitrogen and the protonation of the zinc-bound hydroxide[4].

  • Step 1: Dialyze CA IX extensively against the assay buffer. Prepare the fragment in the exact same dialysate to eliminate heat of mixing.

  • Step 2: Perform the titration by injecting 2 µL aliquots of 500 µM fragment into the cell containing 25 µM CA IX at 25°C.

  • Self-Validation System (Buffer Independence): The observed enthalpy ( ΔHobs​ ) is artificially skewed by the heat of ionization of the buffer. You must perform the ITC experiment in two distinct buffers with different ionization enthalpies (e.g., Tris [ ΔHion​ = +11.35 kcal/mol] and HEPES[ ΔHion​ = +5.02 kcal/mol]). Plotting ΔHobs​ against ΔHion​ allows extrapolation to the y-intercept, yielding the true, buffer-independent intrinsic enthalpy ( ΔHint​ )[3][4].

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